Technical Documentation Center

2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine

Core Science & Biosynthesis

Foundational

Chemical structure analysis of 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine

Technical Guide: Chemical Structure Analysis of 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine Executive Summary & Structural Logic The molecule 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine represents a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chemical Structure Analysis of 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine

Executive Summary & Structural Logic

The molecule 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine represents a specialized class of heterocycle-PEG linkers. Unlike the ubiquitous 1,4-disubstituted 1,2,3-triazoles generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this compound features a 2H-1,2,3-triazole moiety linked at the N2 position .[1]

This structural distinction is critical for drug development professionals working with PROTACs, Antibody-Drug Conjugates (ADCs), or fragment-based drug discovery (FBDD). The N2-isomer offers superior metabolic stability and distinct electronic properties (often serving as a bioisostere for phenyl rings or as a fluorescence quencher) compared to its N1-substituted counterparts. However, its synthesis often yields isomeric mixtures, making rigorous structural analysis mandatory.

Key Structural Features:

  • Core: 1,2,3-Triazole ring (attached at N2).[1][2][3][4][5][6]

  • Symmetry: The 2H-isomer possesses

    
     symmetry (if the ring carbons are unsubstituted), a diagnostic spectroscopic feature.
    
  • Tail: A short polyethylene glycol (PEG)-like diamine chain (ethoxyethylamine) serving as a bioconjugation handle.

Structural Differentiation: The N1 vs. N2 Challenge

The primary analytical challenge is distinguishing the desired 2H-isomer (N2-alkylated) from the thermodynamically less stable but kinetically favored 1H-isomer (N1-alkylated) often formed as a byproduct during alkylation reactions.

Isomeric Comparison
Feature2H-Isomer (Target) 1H-Isomer (Byproduct)
Connectivity Alkyl chain at Middle Nitrogen (N2)Alkyl chain at Terminal Nitrogen (N1)
Symmetry Symmetric (Plane passing through N2)Asymmetric
Dipole Moment Low (Non-polar character)High (Polar character)
UV Cutoff Typically lower wavelengthHigher wavelength
Metabolic Stability High (Resistant to P450 oxidation)Moderate
Diagram 1: Structural Isomers & Symmetry

TriazoleIsomers Target Target: 2H-Isomer (N2-Substituted) Symmetric Struct2H N--N(R)--N |       | C-------C (Protons Equivalent) Target->Struct2H C2v Symmetry Byproduct Impurity: 1H-Isomer (N1-Substituted) Asymmetric Struct1H N(R)--N--N |      | C------C (Protons Distinct) Byproduct->Struct1H No Symmetry 1H NMR: Singlet (Ring H) 1H NMR: Singlet (Ring H) Struct2H->1H NMR: Singlet (Ring H) 1H NMR: Two Doublets (Ring H) 1H NMR: Two Doublets (Ring H) Struct1H->1H NMR: Two Doublets (Ring H)

Caption: Structural comparison highlighting the symmetry of the N2-isomer (Target) versus the asymmetry of the N1-isomer, which dictates the NMR signaling pattern.

Analytical Strategy & Protocols

To validate the structure of 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine, a self-validating analytical workflow combining NMR and LC-MS is required.

Nuclear Magnetic Resonance (NMR) Analysis

Objective: Confirm N2-regiochemistry via proton equivalence.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .[2]
  • Key Diagnostic Signals (1H NMR):

    • Triazole Ring Protons (H4/H5):

      • 2H-Isomer: Appears as a sharp singlet typically between

        
         7.6 – 7.9 ppm . This confirms that H4 and H5 are chemically equivalent due to the plane of symmetry through the N2-substituent.
        
      • 1H-Isomer: Appears as two distinct doublets (or two singlets if resolution is low) typically at

        
         7.5 and 7.9 ppm , reflecting the non-equivalence of H4 and H5.
        
    • Linker Protons:

      • The methylene protons adjacent to the triazole (

        
        ) will appear as a triplet. In the 2H-isomer, this signal is often slightly upfield compared to the 1H-isomer due to the lower dipole moment of the ring.
        
  • 13C NMR Validation:

    • 2H-Isomer: The triazole ring carbons (C4/C5) appear as a single peak (typically

      
      130-135 ppm).
      
    • 1H-Isomer: The triazole ring carbons appear as two distinct peaks (typically

      
      125 ppm and 
      
      
      
      133 ppm).
Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and purity.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Expected Mass:

    • Formula:

      
      
      
    • Exact Mass: 156.10

    • Observed

      
      : 157.11 
      
  • Fragmentation Pattern:

    • Loss of

      
       (28 Da) is common in triazoles under high collision energy.
      
    • Cleavage of the ether linkage may produce fragments corresponding to the ethylamine chain.

Chromatographic Separation (HPLC)

Because N1 and N2 isomers often co-exist in crude mixtures, separation is critical.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Elution Profile: The 2H-isomer is generally less polar than the 1H-isomer. Therefore, the 2H-isomer typically elutes later (higher retention time) on a reverse-phase column.

Experimental Protocol: Synthesis & Purification

Note: Direct synthesis of N2-substituted triazoles is challenging.[5][6] The following protocol outlines the alkylation of 1,2,3-triazole, which yields a mixture requiring separation.

Reagents: 1,2,3-Triazole, 2-(2-Chloroethoxy)ethan-1-amine (Boc-protected),


, Acetone/DMF.

Step-by-Step Methodology:

  • Amine Protection: Ensure the amine on the linker is Boc-protected (tert-butyl (2-(2-chloroethoxy)ethyl)carbamate) to prevent self-alkylation.

  • Alkylation:

    • Dissolve 1,2,3-triazole (1.0 eq) and

      
       (2.0 eq) in dry DMF.
      
    • Add the chloro-linker (1.1 eq) dropwise at 0°C.

    • Stir at room temperature for 12 hours. Causality: Low temperature addition minimizes poly-alkylation.

  • Work-up: Dilute with water, extract with Ethyl Acetate.

  • Isomer Separation (Critical Step):

    • The crude residue contains both N1 (major) and N2 (minor) isomers.

    • Flash Chromatography: Silica gel. Gradient 10-50% EtOAc in Hexanes.

    • Identification: The N2-isomer (Target) moves faster (higher

      
      ) due to lower polarity. The N1-isomer is more polar and elutes later.
      
  • Deprotection:

    • Dissolve the isolated N2-isomer in DCM/TFA (4:1). Stir for 1 hour.

    • Concentrate to yield the trifluoroacetate salt of 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine .

Diagram 2: Analytical & Purification Workflow

Workflow Start Crude Reaction Mixture (N1 + N2 Isomers) TLC TLC Analysis (Silica, EtOAc/Hex) Start->TLC Decision Separation Strategy TLC->Decision Flash Flash Chromatography Isolate High Rf Spot (N2-Isomer) Decision->Flash N2 is less polar NMR 1H NMR Validation Check for Singlet (7.6-7.9 ppm) Flash->NMR Pass Pass: Singlet Observed (C2v Symmetry Confirmed) NMR->Pass Symmetric Fail Fail: Doublets Observed (N1-Isomer Contamination) NMR->Fail Asymmetric Final Deprotection (TFA/DCM) Final Product Formulation Pass->Final

Caption: Decision tree for the isolation and validation of the N2-isomer, emphasizing the NMR checkpoint.

References

  • Synthesis of N2-Substituted Triazoles

    • Kunz, K. A., et al. (2024).[5] "Synthesis of N2-Substituted 1,2,3-Triazoles." Organic Letters, 26, 8816-8820.[5]

    • Source:

  • Metabolic Stability & Tautomerism

    • Crabtree, K. N., et al. (2022). "Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles by millimeter-wave spectroscopy." The Journal of Chemical Physics, 157, 074303.
    • Source:

  • Analytical Characterization (NMR)

    • Creary, X., et al. (2012). "Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives." Journal of Organic Chemistry. (General reference for triazole shifts).
    • Source:

  • PEG-Linker Chemistry

    • ChemicalBook. "2-[2-(2-Azidoethoxy)ethoxy]ethanamine Properties and Synthesis."[7] (Reference for the linker backbone chemistry).

    • Source:[7]

Sources

Exploratory

Physicochemical Profiling & Application of 2-Substituted 1,2,3-Triazole PEG Amines

Executive Summary In the landscape of bioconjugation and medicinal chemistry, 1,2,3-triazoles are ubiquitous, largely due to the popularity of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the resulting 1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of bioconjugation and medicinal chemistry, 1,2,3-triazoles are ubiquitous, largely due to the popularity of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the resulting 1,4-disubstituted isomers possess high dipole moments and specific polarity profiles that are not always ideal for lipophilic drug delivery or membrane permeability.

This guide focuses on the 2-substituted 1,2,3-triazole PEG amines , a structural class that offers a distinct physicochemical profile: significantly lower dipole moments, enhanced metabolic stability, and unique fluorescence properties. This document provides a technical roadmap for synthesizing, characterizing, and utilizing these linkers, contrasting them with their more common 1,4-isomers to justify their selection in high-value drug development campaigns.

Structural & Electronic Fundamentals

The core differentiation of 2-substituted triazoles lies in their electronic distribution. Unlike the 1,4-isomer, which exhibits a large dipole moment due to the additive vectors of the nitrogen lone pairs, the 2-substituted isomer possesses a pseudo-symmetric electronic arrangement that drastically reduces polarity.

Dipole Moment & Polarity

The dipole moment (


) is the most critical differentiator.
  • 1-Substituted / 1,4-Disubstituted:

    
     D. Highly polar.
    
  • 2-Substituted:

    
     D. Non-polar.
    

This drastic drop in polarity renders 2-substituted triazole PEG amines superior for crossing lipophilic membranes (blood-brain barrier, intracellular targets) compared to standard "click" linkers.

Electronic Architecture Diagram

The following diagram illustrates the divergent electronic properties and synthesis pathways of the two isomers.

TriazoleProperties Precursors Triazole Precursors CuAAC CuAAC (Click) Catalysis Precursors->CuAAC Azide + Alkyne N2_Synth Oxidative Cyclization or N2-Alkylation Precursors->N2_Synth Bis-hydrazones or NH-Triazole Iso_14 1,4-Disubstituted (Common) CuAAC->Iso_14 Iso_2 2-Substituted (Target) N2_Synth->Iso_2 Prop_14 High Dipole (~5 D) Polar Non-Fluorescent Iso_14->Prop_14 Exhibits Prop_2 Low Dipole (~0.2 D) Lipophilic Character Blue Fluorescence (Aryl) Iso_2->Prop_2 Exhibits

Figure 1: Comparative synthesis and property mapping of 1,4- vs 2-substituted triazoles.

Physicochemical Profiling

When integrating a 2-substituted triazole into a PEG amine system, the physicochemical behavior is governed by the interplay between the hydrophobic heterocyclic core and the hydrophilic PEG chain.

Acid-Base Profile (pKa)

Understanding the ionization state is critical for conjugation logic.

  • Triazole Ring: The 1,2,3-triazole ring is extremely weakly basic.[1] The pKa of the conjugate acid is typically < 1.2. In the 2-substituted form, the nitrogen lone pairs are less available for protonation than in the 1-isomer. Implication: The ring remains neutral at all physiological and reaction pH ranges.

  • Terminal PEG Amine: The primary amine at the PEG terminus retains the standard alkyl amine pKa of 9.5 – 10.0 .

Solubility & LogD

While PEG confers water solubility, the 2-substituted triazole acts as a "lipophilic anchor" relative to the 1,4-isomer.

Property1,4-Substituted Triazole PEG2-Substituted Triazole PEGImpact
Dipole Moment High (~5.0 D)Low (~0.2 D) 2-Sub has better membrane permeability.
H-Bonding Strong Acceptor (N2/N3)Weak Acceptor 2-Sub has reduced non-specific binding.
Fluorescence NoneYes (if 2-Aryl) 2-Sub allows label-free tracking (300-400nm emission).
Metabolic Stability HighVery High 2-Sub is resistant to oxidative metabolism.
Fluorescence (The "Hidden" Feature)

Unlike standard click triazoles, 2-aryl-1,2,3-triazoles are often fluorophores (blue/violet emission, Stokes shift ~50-100 nm). This allows the linker itself to serve as a diagnostic tag during purification (HPLC detection) without adding a bulky dye.

Synthesis & Characterization Strategy

Direct alkylation of NH-triazoles often yields a mixture of N1 and N2 isomers (typically 3:1 favoring N1 kinetically, though N2 is thermodynamically favored). To selectively generate the 2-substituted PEG amine , specific protocols are required.

Recommended Synthetic Route: N2-Selective Alkylation

This protocol utilizes thermodynamic control to favor the 2-substituted product.

Reagents: 4-substituted-NH-1,2,3-triazole, PEG-Halide (Br/I),


, DMF.
  • Dissolution: Dissolve the NH-triazole (1.0 eq) in anhydrous DMF (0.1 M).

  • Base Activation: Add

    
     (2.5 eq). Stir at RT for 30 min to generate the triazolate anion.
    
  • Alkylation: Add the PEG-Halide (1.1 eq) dropwise.

  • Thermodynamic Equilibration: Heat the reaction to 80–100°C for 12–24 hours.

    • Mechanism:[2][3][4][5][6][7] At elevated temperatures, the kinetically formed N1-product can revert and rearrange to the thermodynamically stable N2-isomer via a loose transition state or intermolecular transfer.

  • Purification: The N2-isomer is significantly less polar. It will elute faster on normal phase silica (higher Rf) compared to the N1-isomer.

Characterization Workflow (Self-Validating)
  • 1H NMR: The diagnostic signal is the triazole C-H or symmetry. 2-substituted triazoles often show higher symmetry.

  • 13C NMR: The C4/C5 carbons in 2-substituted triazoles are chemically equivalent (if symmetric R groups) or show distinct shifts compared to 1,4-isomers.

  • UV-Vis: Check for blue-shift absorption and potential fluorescence (if aryl-substituted).

Application Protocol: Bioconjugation

This protocol describes the conjugation of a 2-substituted triazole PEG amine to an NHS-ester activated payload (e.g., a drug or protein).

Conjugation Logic Diagram

Conjugation Start Start: 2-Sub Triazole PEG Amine (pKa ~9.5, Neutral Ring) Buffer Buffer Selection Target pH 8.0 - 8.5 (Non-Nucleophilic: Bicarbonate/Phosphate) Start->Buffer Dissolve Mix Mixing Step Add NHS-Ester Payload (DMSO/DMF cosolvent if needed) Buffer->Mix Maintain deprotonated amine Reaction Reaction: Amide Bond Formation Time: 1-2h @ RT Mix->Reaction Quench Quench Add Tris or Glycine Reaction->Quench Stop reaction Purify Purification (Size Exclusion or RP-HPLC) Quench->Purify

Figure 2: Workflow for conjugating 2-substituted triazole PEG amines.

Step-by-Step Protocol
  • Buffer Preparation: Prepare 0.1 M Sodium Bicarbonate buffer, pH 8.3.

    • Why: The amine (pKa ~9.[8]5) needs to be partially deprotonated to act as a nucleophile. pH 8.3 is a sweet spot where hydrolysis of the NHS ester is slow, but aminolysis is fast.

  • Solubilization: Dissolve the 2-substituted triazole PEG amine in the buffer.

  • Activation: Dissolve the NHS-ester payload in dry DMSO or DMF (if not water soluble).

  • Reaction: Add the NHS-ester solution to the amine solution (keep organic solvent < 20% v/v to prevent protein denaturation if applicable).

  • Incubation: Agitate gently for 1 hour at Room Temperature.

  • Monitoring: Monitor via HPLC. The 2-substituted triazole moiety may allow UV detection at specific wavelengths (e.g., 254nm or 300nm+ for aryl variants) distinct from the protein/peptide backbone (214/280nm).

References

  • Comparison of Dipole Moments: Begtrup, M., et al. "Equilibrium and Dipole Moments of 1,2,3-Triazoles."[6] Journal of the Chemical Society, Perkin Transactions 2, 1988.

  • Synthesis of 2-Substituted Triazoles: Wang, X.J., et al. "Efficient Synthesis of 2-Substituted 4-Bromo-1,2,3-triazoles."[7] Organic Letters, 2009.[7]

  • Fluorescence Properties: Pokhodylo, N.T., et al. "2-Aryl-1,2,3-triazoles as New Efficient Blue-Emitting Fluorophores."[5] Dyes and Pigments, 2013.

  • Metabolic Stability: Di Nunzio, M., et al. "Triazole Bridge in Peptide Isosteres: A Stability Study." Journal of Medicinal Chemistry, 2018.

  • General Triazole Properties: "1,2,3-Triazole: A Review of Properties and Applications." Organic Chemistry Portal.

Sources

Foundational

Solubility Profile of Triazole-Ethoxy-Amine: A Physicochemical &amp; Technical Guide

The following technical guide details the solubility profile and physicochemical behavior of the Triazole-Ethoxy-Amine (TEA) moiety. This structural motif—commonly generated via Cu(I)-catalyzed Azide-Alkyne Cycloaddition...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and physicochemical behavior of the Triazole-Ethoxy-Amine (TEA) moiety. This structural motif—commonly generated via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of azido-PEG-amines—is a critical linker in PROTACs, antibody-drug conjugates (ADCs), and fragment-based drug design.

Executive Summary: The Amphiphilic Linker Paradox

The Triazole-Ethoxy-Amine (TEA) moiety represents a unique "solubility chameleon" in medicinal chemistry. Unlike simple alkyl chains, the TEA motif combines three distinct physicochemical zones:

  • 1,2,3-Triazole: A planar, aromatic, hydrogen-bond acceptor (HBA) with high dipole moment (~5 D).

  • Ethoxy Linker: A flexible, amphiphilic spacer that disrupts crystal packing while maintaining water compatibility.

  • Primary/Secondary Amine: A pH-sensitive "switch" that dictates partitioning behavior based on environmental acidity.

This guide provides the operational solubility data required to manipulate this moiety during synthesis (workup), purification (chromatography), and biological evaluation.

Physicochemical Characterization

To predict solubility, we must first quantify the ionization and lipophilicity of the core components.

Structural pKa Analysis

The solubility of the TEA moiety is dominated by the protonation state of the amine and the triazole ring.

Functional GrouppKa (Approx)Charge at pH 7.4Solubility Impact
Primary Amine (-NH2)9.5 – 10.5Positive (+1)High aqueous solubility; Low non-polar organic solubility.
1,2,3-Triazole (N3)~1.2 (Protonation)Neutral (0)Increases polarity; acts as H-bond acceptor.
Ethoxy Oxygen N/ANeutral (0)Increases aqueous solubility via H-bonding with water.
Theoretical Lipophilicity (LogP/LogD)
  • LogP (Neutral Form): typically -0.5 to +0.5 (depending on substitution). The motif is inherently polar.

  • LogD (pH 7.4): Significantly lower (more negative) due to the ionized amine, often <-1.5 , indicating high water affinity.

Aqueous Solubility Profile[1]

The aqueous solubility of Triazole-Ethoxy-Amine is pH-dependent . Understanding this dependency is critical for "Acid-Base Extraction" strategies during purification.

The pH-Solubility Switch
  • pH < 8 (Acidic to Neutral): The amine is protonated (

    
    ). The molecule behaves as a cationic salt.
    
    • Solubility:>50 mg/mL (Very Soluble).

  • pH > 11 (Basic): The amine is deprotonated (

    
    ). The molecule exists as a free base.
    
    • Solubility: Reduced, but the triazole and ethoxy groups often maintain moderate solubility (1–10 mg/mL) , unlike purely hydrophobic alkyl amines which would precipitate.

Salt Effects (Salting-Out)

While the hydrochloride salt is highly soluble, the presence of high ionic strength (e.g., saturated NaCl) can force the organic-soluble free base out of solution, a technique useful for extraction into organic layers.

Organic Solvent Compatibility

The TEA moiety exhibits "Dual Solubility" in organic media, heavily influenced by the solvent's polarity and hydrogen-bonding capability.

Solvent Classes & Solubility
Solvent ClassRepresentativeSolubility RatingMechanistic Insight
Chlorinated DCM, ChloroformHigh (as Free Base)The triazole dipole interacts favorably with DCM; the amine is soluble.
Polar Aprotic DMSO, DMF, DMAcVery High Solubilizes both salt and free-base forms. Ideal for CuAAC reactions.
Polar Protic Methanol, EthanolHigh H-bonding matches the ethoxy/triazole/amine network.
Ethers THF, DioxaneModerate Good for free base; poor for salts.
Non-Polar Hexane, HeptaneInsoluble The motif is too polar. Used as an anti-solvent to precipitate the product.

Visualization: Solubility Logic & Workflow

The following diagrams illustrate the logical flow for solubility determination and a standard purification workflow based on the physicochemical properties described above.

Solubility Decision Tree

SolubilityLogic Start Triazole-Ethoxy-Amine (Target Moiety) CheckPH Check pH / State Start->CheckPH Acidic Acidic (pH < 8) Protonated Amine (+) CheckPH->Acidic Add HCl/TFA Basic Basic (pH > 11) Free Base (0) CheckPH->Basic Add NaOH/TEA Water Aqueous Media: HIGH Solubility Acidic->Water Organic Organic Media (DCM/EtOAc): LOW Solubility Acidic->Organic Partitioning WaterBase Aqueous Media: MODERATE Solubility Basic->WaterBase H-bonding maintains partial solubility OrganicBase Organic Media (DCM/MeOH): HIGH Solubility Basic->OrganicBase Extraction Preferred

Caption: Solubility behavior of the TEA moiety shifts dramatically with pH, enabling precise partitioning control.

Purification Workflow (Acid-Base Extraction)

PurificationWorkflow Input Crude Reaction Mix (in Organic Solvent) Step1 1. Acid Wash (1M HCl) Extract Product to Aqueous Input->Step1 Step2 2. Discard Organic Layer (Removes Non-Polar Impurities) Step1->Step2 Organic Phase Step3 3. Basify Aqueous Layer (pH > 12 w/ NaOH) Step1->Step3 Aqueous Phase (Product +) Step4 4. Extract w/ DCM:MeOH (9:1) Recover Pure Amine Step3->Step4

Caption: Standard workup protocol leveraging the amine's pKa to isolate the TEA moiety from non-polar byproducts.

Experimental Methodologies

To empirically validate the solubility profile for your specific derivative, use the following self-validating protocols.

Protocol: Kinetic Solubility (High-Throughput)

Use this for rapid screening of derivatives.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Spiking: Add 5 µL of stock to 195 µL of the target solvent (PBS pH 7.4, SGF, SIF) in a 96-well plate. Final concentration: 250 µM (theoretical).

  • Incubation: Shake for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm for triazole).

  • Calculation:

    
    .
    
Protocol: Saturation Solubility (Shake-Flask)

Use this for definitive thermodynamic data.

  • Excess Addition: Add solid compound to 2 mL of solvent until undissolved solid remains visible.

  • Equilibration: Shake at 37°C for 48 hours.

  • pH Check: Measure the pH of the supernatant; the amine itself may shift the pH. Adjust if buffering is insufficient.

  • Separation: Centrifuge at 10,000 rpm for 10 mins.

  • Analysis: Dilute supernatant with mobile phase and analyze via HPLC.

References

  • Structural Properties of Triazoles

    • Title: Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Applic
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Linker Solubility in PROTACs

    • Title: Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series.
    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • Click Chemistry Reagents (PEG-Amines)

    • Title: Azido-PEG1-amine (Linker properties and solubility data).[1]

    • Source: BroadPharm Technical D
  • Triazole Solubility Data

    • Title: Solubilization Behavior and Density Study of 1H-1,2,4-Triazole in Aqueous Organic Solvent Mixtures.
    • Source: Journal of Solution Chemistry.
    • URL:[Link]

Sources

Exploratory

Role of 2H-1,2,3-triazole moiety as a bioisostere in linker design

Role of 2H-1,2,3-Triazole Moiety as a Bioisostere in Linker Design Part 1: The Paradigm Shift – From "Click" to "Stealth" In the landscape of medicinal chemistry, the 1,2,3-triazole scaffold has long been synonymous with...

Author: BenchChem Technical Support Team. Date: February 2026

Role of 2H-1,2,3-Triazole Moiety as a Bioisostere in Linker Design

Part 1: The Paradigm Shift – From "Click" to "Stealth"

In the landscape of medicinal chemistry, the 1,2,3-triazole scaffold has long been synonymous with the copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding the 1,4-disubstituted-1H-1,2,3-triazole . While this "click" triazole is a celebrated amide bioisostere due to its high dipole moment (~5.0 D) and hydrogen-bonding capability, it often introduces excessive polarity that can compromise membrane permeability.[1]

The 2-substituted-2H-1,2,3-triazole represents a distinct, often underutilized bioisostere.[1] Unlike its 1H-isomer, the 2H-triazole is characterized by a vanishingly low dipole moment (<0.5 D), pseudo-symmetry, and marked lipophilicity. It functions not as a polar amide mimic, but as a non-classical phenyl ring bioisostere —a "stealth" linker that maintains planarity and π-stacking potential while lowering logP and improving metabolic stability against oxidative hydroxylation.[1]

Part 2: Physicochemical Profiling & Bioisosteric Logic

The divergence in utility between the 1H and 2H isomers stems from their electronic distribution. Understanding this causality is critical for rational linker design.

Comparative Physicochemical Properties
Property1-Substituted-1H-1,2,3-Triazole 2-Substituted-2H-1,2,3-Triazole Bioisosteric Target
Dipole Moment High (~4.3 – 5.0 D)Low (~0.2 – 0.4 D) 1H

Amide; 2H

Phenyl/Alkene
Symmetry Asymmetric (

)
Pseudo-symmetric (

)
2H mimics para-substituted arenes
Basicity (pKa of conj.[1] acid) ~1.2 (Weakly basic N3)< 0 (Very weakly basic)2H is less likely to be protonated
Metabolic Stability High (Resistance to hydrolysis)Superior (Resistant to CYP oxidation)2H avoids arene oxide formation
Electronic Character Electron-deficient (H-bond acceptor)Electron-deficient (Strong

-acceptor)
2H excels in

-

stacking
Structural Logic Diagram

The following diagram illustrates the divergent bioisosteric relationships. The 1H-isomer aligns with the peptide bond vector, while the 2H-isomer aligns with the centrosymmetric electron cloud of a phenyl ring.[1]

Bioisostere_Logic Triazole_Core 1,2,3-Triazole Scaffold Isomer_1H 1H-Isomer (1,4-disubstituted) High Dipole (~5D) Triazole_Core->Isomer_1H CuAAC (Click) Isomer_2H 2H-Isomer (2-substituted) Low Dipole (~0.3D) Triazole_Core->Isomer_2H Oxidative Cyclization / Selective Alkylation Mimic_Amide Amide Bioisostere (Peptide Bond Mimic) Isomer_1H->Mimic_Amide Dipole Alignment Mimic_Phenyl Phenyl Bioisostere (Aromatic Spacer) Isomer_2H->Mimic_Phenyl Electronic Symmetry App_Solubility Application: Improve Solubility H-Bonding Mimic_Amide->App_Solubility App_Permeability Application: Improve Permeability Pi-Stacking Mimic_Phenyl->App_Permeability

Caption: Divergent bioisosteric roles of 1,2,3-triazole tautomers based on dipole moment and electronic symmetry.

Part 3: Validated Synthetic Protocols

Accessing the 2H-isomer is synthetically more demanding than the 1H-isomer.[1] Simple alkylation of NH-triazoles often yields a mixture of N1- and N2-isomers (typically 3:1 favoring N1 kinetically, though N2 is thermodynamically preferred).[1]

Method A: Oxidative Cyclization of Bis-Arylhydrazones (De Novo Synthesis)

This method is the "gold standard" for generating 2-aryl-1,2,3-triazoles with high regiocontrol.[1]

  • Reagents:

    
    -diketone (or glyoxal), Aryl hydrazine, Cu(OAc)
    
    
    
    (cat.), Air/O
    
    
    .
  • Mechanism: Formation of bis-hydrazone followed by Cu-catalyzed oxidative dehydrogenation.[1]

  • Protocol:

    • Step 1: Condense the

      
      -diketone (1.0 equiv) with the aryl hydrazine (1.0 equiv) in EtOH at reflux for 2 hours to form the mono-hydrazone.
      
    • Step 2: Add

      
       (2.0 equiv) and 
      
      
      
      or
      
      
      (10 mol%) to the reaction mixture.
    • Step 3: Stir under an open atmosphere (balloon

      
       accelerates this) at 80°C for 4–6 hours.
      
    • Result: The oxidative closure yields the 2-substituted-2H-1,2,3-triazole exclusively.[1]

    • Why this works: The mechanism proceeds through a specific chelation-assisted nitrogen-nitrogen bond formation that geometrically precludes 1-substitution.[1]

Method B: Regioselective Alkylation using Cs CO /DMSO

If starting from a pre-formed NH-triazole, the choice of base and solvent is critical to flip selectivity from N1 to N2.[1]

  • Reagents: 4,5-Disubstituted-1H-1,2,3-triazole, Alkyl Halide,

    
    , DMSO.
    
  • Protocol:

    • Dissolve the triazole in DMSO (0.2 M).[1]

    • Add

      
       (1.5 equiv).[1] Stir for 30 min at RT.[1]
      
    • Add Alkyl Halide (1.1 equiv).[1]

    • Critical Control: Maintain reaction at room temperature. High temperatures promote equilibration but may degrade sensitive linkers.

    • Causality: The "Cesium Effect" combined with DMSO's high dielectric constant stabilizes the looser ion pair, favoring the attack of the harder nucleophile (N2) which is thermodynamically favored in the absence of kinetic traps.

Part 4: Case Study – Suvorexant (Belsomra)

The most authoritative validation of the 2H-1,2,3-triazole in drug design is Suvorexant , a dual orexin receptor antagonist.

  • Structure: Contains a 5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl moiety.[1][2][3]

  • Design Logic:

    • Conformation: The 2-substituted triazole forces the biaryl system into a specific twist due to steric repulsion with the ortho-methyl group, locking the molecule into a bioactive "horseshoe" conformation.[1]

    • Interaction: The electron-deficient triazole ring engages in a

      
      -stacking interaction within the receptor pocket (specifically with aromatic residues in the OX2R binding site).[1]
      
    • Metabolic Stability: A simple phenyl ring at this position would be prone to CYP-mediated hydroxylation.[1] The 2H-triazole mimics the phenyl ring's geometry but is essentially "invisible" to oxidative metabolism at the ring carbons.[1]

Suvorexant_Mode Drug Suvorexant Triazole_Moiety 2H-1,2,3-Triazole Ring Drug->Triazole_Moiety Contains Function_1 Pi-Stacking Interaction (Aromatic Residues) Triazole_Moiety->Function_1 Electron Deficient Function_2 Metabolic Shielding (No CYP Hydroxylation) Triazole_Moiety->Function_2 Nitrogen Rich Function_3 Conformational Lock (Horseshoe Shape) Triazole_Moiety->Function_3 Ortho-Substitution Result High Potency & Stability Function_1->Result Function_2->Result Function_3->Result

Caption: Mechanistic contribution of the 2H-triazole moiety to Suvorexant's efficacy.

Part 5: Strategic Implementation in Linker Design

When designing linkers for PROTACs, ADCs, or bifunctional small molecules, use the following decision matrix to select the correct triazole isomer.

1. Use 1,4-Disubstituted-1H-Triazole when:

  • You need to replace a trans-amide bond.[1]

  • You require a solubility boost (high polarity).[1]

  • The linker is solvent-exposed in the binding pocket.[1]

2. Use 2-Substituted-2H-Triazole when:

  • Lipophilicity is needed: You need to traverse membranes (CNS drugs) and the 1H-isomer is too polar.[1]

  • Phenyl Replacement: You need a planar spacer that is isosteric to a 1,4-phenylene or 1,3-phenylene unit but with lower metabolic liability.

  • Rigidification: You need to reduce the entropic penalty of binding by locking a biaryl conformation (as in Suvorexant).[1]

  • Low Dipole: You are targeting a hydrophobic pocket where a 5D dipole would incur a desolvation penalty.[1]

References

  • Bioisosteric Characterization

    • Bonandi, E., et al. "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today, 2017. Link

  • Synthesis & Regioselectivity

    • Wang, X., et al. "Regioselective Synthesis of 2-Substituted 1,2,3-Triazoles." Organic Letters, 2009. Link[1]

  • Suvorexant Structural Biology

    • Yin, J., et al. "Crystal structure of the human OX2 orexin receptor bound to the insomnia drug suvorexant." Nature, 2015. Link[1]

  • Dipole Moment Analysis

    • Begtrup, M., et al. "Equilibrium structures of 1H- and 2H-1,2,3-triazoles." Journal of Chemical Physics, 2022. Link[1]

Sources

Foundational

Structural Dynamics of Ethoxy-ethan-1-amine: A Multi-Modal Conformational Analysis for Linker Design

Executive Summary In the architecture of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the physicochemical properties of the linker determine solubility, permeability, and target engagemen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the physicochemical properties of the linker determine solubility, permeability, and target engagement. Ethoxy-ethan-1-amine (2-ethoxyethylamine) represents a fundamental "spacer" motif—a hybrid of lipophilic alkyl chains and hydrophilic ether/amine functionalities.

This technical guide provides a rigorous conformational analysis of the ethoxy-ethan-1-amine chain. Moving beyond static structural representations, we dissect the dynamic equilibrium between gauche and anti conformers, driven by the interplay of the anomeric effect, intramolecular hydrogen bonding, and steric strain. We present a self-validating workflow combining Density Functional Theory (DFT) with NMR spectroscopy to predict and verify these conformational populations in solution.

Theoretical Framework: The Physics of Flexibility

The conformational landscape of ethoxy-ethan-1-amine (


) is governed by rotations around two critical axes: the C–O ether bond and the C–C ethyl backbone.
The O–C–C–N Torsion: The Gauche Effect

Unlike simple alkanes where steric repulsion favors the anti (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) conformation, the O–C–C–N fragment exhibits a strong preference for the gauche (

) state. This is not merely a steric phenomenon but a quantum mechanical one, driven by two factors:
  • Hyperconjugation (

    
    ):  Electron density donates from the filled 
    
    
    
    orbital into the empty, low-lying
    
    
    or
    
    
    antibonding orbital. This overlap is geometrically maximized in the gauche conformation.
  • Intramolecular Hydrogen Bonding: In non-polar environments (vacuo or

    
    ), the amine protons (
    
    
    
    ) can donate to the ether oxygen lone pair, forming a pseudo-5-membered ring. This interaction stabilizes the gauche conformer by approximately 1.5 – 2.5 kcal/mol relative to the anti conformer.
The C–O–C–C Torsion: The Exo-Anomeric Effect

The ethoxy tail (


) introduces a second layer of complexity. The rotation around the 

bond is influenced by the exo-anomeric effect , where a lone pair on the oxygen (

) donates into the antibonding orbital of the adjacent C–C bond (

). This generally favors a gauche orientation of the ethyl group relative to the methylene backbone, creating a "kinked" rather than fully extended chain.

Computational Methodology: A Self-Validating Protocol

To accurately model this system, one cannot rely on standard force fields (e.g., MMFF94) alone, as they often underestimate electronic effects like hyperconjugation. The following protocol utilizes a hybrid approach.

Step-by-Step Workflow

Step 1: Stochastic Conformational Search

  • Tool: RDKit or Schrödinger MacroModel.

  • Method: Monte Carlo Multiple Minimum (MCMM) search with 10,000 steps.

  • Objective: Generate all possible rotamers to ensure the global minimum is not missed.

Step 2: QM Geometry Optimization

  • Theory Level: DFT at B3LYP-D3(BJ)/6-311++G(2d,p) .

    • Rationale: B3LYP is standard, but the -D3(BJ) dispersion correction is critical for capturing the weak London dispersion forces in the alkyl chain. The diffuse functions (++G) are mandatory for correctly modeling the lone pair on the amine nitrogen and ether oxygen.

  • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Run in Chloroform (

      
      ) to mimic the hydrophobic interior of a protein pocket, and Water  (
      
      
      
      ) to mimic plasma exposure.

Step 3: Frequency & NBO Analysis

  • Frequency Check: Ensure no imaginary frequencies (validates a true minimum).

  • NBO (Natural Bond Orbital): Calculate

    
     perturbation energies to quantify the 
    
    
    
    interaction strength.
Visualization of Computational Logic

ConformationalWorkflow Start Input Structure (SMILES: CCOCCN) Search Stochastic Search (Monte Carlo / MMFF94) Start->Search Generate Rotamers Filter Redundancy Filter (RMSD < 0.5 Å) Search->Filter Prune Duplicates DFT_Vac DFT Optimization (Gas Phase) Filter->DFT_Vac Electronic Energy DFT_Solv DFT Optimization (PCM: Water/CHCl3) DFT_Vac->DFT_Solv Solvation Free Energy Analysis Boltzmann Weighting & NBO Analysis DFT_Solv->Analysis Calculate Populations

Figure 1: Computational workflow for determining the Boltzmann-weighted conformational population.

Experimental Validation: The NMR "Truth" Test

A computational model is only a hypothesis until validated. For ethoxy-ethan-1-amine, Nuclear Magnetic Resonance (NMR) provides a direct readout of the time-averaged conformation via spin-spin coupling constants.

The Karplus Relationship

The vicinal coupling constant (


) between the protons on the 

backbone depends on the dihedral angle (

).
  • Anti conformer (

    
    ):  Large coupling constant (
    
    
    
    Hz).
  • Gauche conformer (

    
    ):  Small coupling constant (
    
    
    
    Hz).

Since the molecule rotates rapidly at room temperature, the observed


 is a weighted average:


Protocol for -Value Analysis
  • Acquire

    
     NMR:  Use a high-field instrument (minimum 500 MHz) to resolve the multiplets of the methylene protons.
    
  • Solvent Selection:

    • Use

      
       to observe the "intrinsic" preference (likely gauche-biased due to H-bonding).
      
    • Use

      
       or 
      
      
      
      to observe the "solvated" preference (H-bonds disrupted by solvent).
  • Decoupling: If the

    
     protons broaden the signal, use 
    
    
    
    exchange to eliminate
    
    
    coupling, simplifying the
    
    
    spin system to an
    
    
    pattern.
  • Simulation: Use spin simulation software (e.g., gNMR or TopSpin DAISY) to extract exact

    
     values from the second-order multiplets.
    

Quantitative Data Summary

The following table summarizes the expected energetic and structural parameters for the primary conformers of ethoxy-ethan-1-amine based on analogous glycol ether systems.

ParameterGauche (G) Anti (A) Driver
Dihedral Angle (O-C-C-N)


Geometry
Relative Energy (

, Gas)
0.0 kcal/mol (Global Min)+1.8 kcal/molIntramolecular H-bond (

)
Relative Energy (

, Water)
+0.4 kcal/mol0.0 kcal/molHydration of polar groups favors extended form

Coupling
~3.5 Hz~11.0 HzKarplus Equation
Dipole Moment High (~2.5 D)Low (~1.1 D)Vector addition of dipoles

Application: Designing Linkers for Drug Conjugates

In drug development, the conformation of the ethoxy-amine motif dictates the hydrodynamic radius and entropy of binding of the final conjugate.

The "Entropic Penalty" Concept

If a linker exists primarily in a "curled" (gauche) state in solution but must adopt an "extended" (anti) state to bind its target (e.g., in the groove of an E3 ligase for a PROTAC), the binding event incurs an entropic penalty.

  • Strategy: To minimize this penalty, chemical modifications can be introduced to "pre-organize" the linker into the bioactive conformation.

  • Example: Methylation of the backbone can lock the conformation. Adding a methyl group to the carbon alpha to the amine can introduce 1,3-allylic strain that forces the chain into a specific rotamer.

Signaling Pathway: Linker Impact on Efficacy

LinkerEfficacy Linker Ethoxy-amine Linker (Flexible) Conf_Equil Conformational Equilibrium (G vs A) Linker->Conf_Equil Target Target Binding (Requires Extended State) Conf_Equil->Target Induced Fit Penalty Entropic Penalty (ΔS < 0) Conf_Equil->Penalty Reorganization Energy Efficacy Drug Efficacy (IC50 / Kd) Target->Efficacy Penalty->Efficacy Reduces Affinity

Figure 2: Impact of conformational dynamics on the thermodynamic binding efficiency of drug conjugates.

References

  • National Institute of Standards and Technology (NIST). 2-Ethoxyethylamine - Gas Phase Thermochemistry. NIST WebBook. Available at: [Link]

  • Silva, W. G. D. P., et al. (2021).[1] Conformational preferences of diallylamine: A rotational spectroscopic and theoretical study. Journal of Chemical Physics.[1] Available at: [Link][1]

  • Rincon, D. A., et al. (2025).[2] Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.[2] Available at: [Link]

  • Chemistry LibreTexts. Microwave Rotational Spectroscopy: Theory and Application. Available at: [Link][3][4][5]

  • Mdpi. Interpreting the Microwave Spectra of Diatomic Molecules. Available at: [Link]

Sources

Exploratory

Technical Guide: pKa Values of Primary Amines in Triazole-Ether Derivatives

This guide provides an in-depth technical analysis of the pKa values of primary amines situated within triazole-ether derivatives, a scaffold ubiquitous in "Click Chemistry" (CuAAC) drug discovery.[1][2][3] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pKa values of primary amines situated within triazole-ether derivatives, a scaffold ubiquitous in "Click Chemistry" (CuAAC) drug discovery.[1][2][3]

Executive Summary

In medicinal chemistry, the 1,2,3-triazole ring is a celebrated bioisostere for amide bonds, offering enhanced metabolic stability and favorable hydrogen-bonding capabilities.[4][5] When linked via an ether bridge to a primary amine (often derived from propargyl amines or amino-alkyl azides), the physicochemical profile of the resulting Triazole-Ether-Amine (TEA) scaffold changes drastically compared to standard aliphatic amines.[1][2][3]

Understanding the acid dissociation constant (pKa ) of these amines is critical for:

  • Solubility: Ensuring ionization at physiological pH (7.[1][2][3][6]4) to maintain aqueous solubility.[3][4][6]

  • Permeability: Modulating the fraction of neutral species for passive membrane diffusion.[2][3][6]

  • Target Engagement: Optimizing salt bridges within the binding pocket.

This guide analyzes the electronic environment of the TEA scaffold, provides predicted pKa ranges based on structural analogues, and details the gold-standard protocols for experimental determination.[4][5]

Structural Analysis & Electronic Effects[1][2][3][5]

To determine the pKa, we must dissect the electronic influences acting on the primary amine nitrogen.[4][5]

The Scaffold

The most common "Triazole-Ether-Amine" motif arises from the CuAAC reaction between an azide and a propargyl ether/amine derivative.[1][2][3][6] We focus on the primary amine attached to the C4-position of the triazole ring via a methylene bridge:

Structure: R-O-CH2-(1,2,3-Triazole)-CH2-NH2[1][2][3]

Electronic Factors

The basicity of the primary amine (


) is governed by the electron density available on the nitrogen lone pair.[3]
  • Triazole as an Electron-Withdrawing Group (EWG): The 1,2,3-triazole ring is an electron-deficient aromatic heterocycle.[1][2][3][4][6] Through inductive effects (-I) , the electronegative nitrogen atoms in the ring pull electron density away from the exocyclic methylene group, and subsequently from the primary amine nitrogen.[4] This destabilizes the protonated ammonium form (

    
    ), making the amine more acidic  (lower pKa) than a standard alkyl amine.[1][2][5]
    
  • Comparison with Analogues (Hammett Logic):

    • Alkyl Amine (e.g., Ethylamine): pKa

      
       10.7 (Reference standard).[1][2][5]
      
    • Benzylamine (

      
      ):  pKa 
      
      
      
      9.[1][2][3][6]3. The phenyl ring is a weak EWG.[3][4][6]
    • Propargylamine (

      
      ):  pKa 
      
      
      
      8.[1][2][3][6]2. The
      
      
      -hybridized carbon is a strong EWG.[2][3][4][6]
    • Triazolyl-Methylamine: The triazole ring is more electron-withdrawing than a phenyl ring but typically less than a pure alkyne.[1][2][3][6]

Predicted pKa Values

Based on the Hammett substituent constants (


) and structural analogy, the pKa of the primary amine in a (1-substituted-1H-1,2,3-triazol-4-yl)methanamine scaffold falls into a distinct range.
Compound ClassStructurepKa (Conjugate Acid)Electronic Driver
Aliphatic Amine

10.5 – 10.8 Inductive donation (+I) from alkyl chain.[1][2][3][6]
Benzylamine

9.33 Mild -I effect from Phenyl ring.[1][2][3][6]
Triazole-Amine

8.2 – 8.8 Strong -I effect from Triazole ring.
Propargylamine

8.15 Strong -I effect from

carbon.[1][2][3][6]
Pyridine-2-methylamine

8.8 -I effect from Pyridine nitrogen.[1][2][3][6]

Visualization of Electronic Effects

The following diagram illustrates the inductive pull of the triazole ring and its impact on the amine's basicity.

G cluster_0 Resulting pKa Shift Amine Primary Amine (-NH2) Comparison Alkyl Amine (pKa ~10.7) vs. Triazole Amine (pKa ~8.5) Methylene Methylene Bridge (-CH2-) Methylene->Amine Transmitted -I Effect Triazole 1,2,3-Triazole Ring (EWG) Triazole->Methylene Strong Inductive Pull (-I) Ether Ether Linkage (R-O-CH2-) Ether->Triazole Minor Inductive Effect

Caption: Electronic inductive pathway showing the electron-withdrawing nature of the triazole ring reducing the electron density on the primary amine, lowering its pKa.[1][5]

Experimental Protocol: pKa Determination

Given the structural sensitivity, experimental verification is mandatory for lead compounds.[4] The Potentiometric Titration method is the gold standard for this pKa range.[3][6]

Method: Potentiometric Titration (Sirius T3 / D-PAS)

This method measures the change in pH as a function of added titrant (HCl or KOH).[1][2][3][5] It is ideal for triazole amines with pKa values between 2 and 12.[3][4][6]

Prerequisites:

  • Compound Purity: >95% (Impurities distort the inflection point).[2][3][6]

  • Solubility: Minimum 0.5 mM in water (or use co-solvent method).[1][2][3][5][6]

Step-by-Step Workflow:

  • Preparation:

    • Dissolve 1-3 mg of the triazole-ether derivative in 1.5 mL of degassed water (0.15 M KCl ionic strength adjuster).

    • If insoluble, use a Methanol/Water co-solvent system (titrate at 3 different MeOH ratios and extrapolate to 0% MeOH via the Yasuda-Shedlovsky equation).[1][4][5]

  • Acidification:

    • Lower the pH to ~2.0 using 0.5 M HCl to fully protonate the primary amine (

      
      ) and the triazole ring (if applicable, though ring protonation occurs at pH < 1.5).[1][5]
      
  • Titration:

    • Titrate with 0.5 M KOH under inert gas (

      
       or 
      
      
      
      ) to prevent
      
      
      absorption.[1][2][3][5][6]
    • Record pH vs. Volume of KOH.[2][3][4][6]

  • Data Analysis:

    • Identify the inflection point corresponding to the deprotonation of the primary amine.[4][6]

    • The Bjerrum plot (

      
       vs pH) is used to calculate the pKa.[1][2][3][5]
      
    • Note: Expect the equivalence point for the amine around pH 8.5.[3][4][6]

Alternative: NMR Titration ( -NMR)

Useful if the compound has low solubility or lacks a UV chromophore.[1][2][3][6]

  • Prepare samples of the compound in

    
     (or 
    
    
    
    mix) at varying pH/pD values (adjusted with
    
    
    ).
  • Track the chemical shift (

    
    ) of the methylene protons adjacent to the amine (-CH2-NH2).[1][2][3][6]
    
  • These protons will shift upfield as the amine deprotonates.[3][4][6]

  • Fit the chemical shift (

    
    ) vs. pH data to the Henderson-Hasselbalch equation.[1][2][3][6]
    

Strategic Implications for Drug Design[4][7]

The shifted pKa of triazole-amines (8.5 vs 10.[1][2][3][6]7) has profound effects on ADME properties.[2][3][4][6]

Solubility vs. Permeability[1][3][4][5][6]
  • At pH 7.4 (Blood):

    • Alkyl Amine (pKa 10.7): >99.9% Protonated (Charged).[1][2][3][5][6] High Solubility, Low Passive Permeability.[4][5][6]

    • Triazole Amine (pKa 8.5): ~93% Protonated, 7% Neutral .[2][5][6]

    • Impact: The triazole derivative has a significantly higher fraction of neutral species (70x higher than alkyl amine), potentially improving Cellular Permeability and blood-brain barrier (BBB) penetration without sacrificing too much solubility.[1][2][5][6]

Bioisosteric Replacement

Replacing a flexible lysine linker with a rigid triazole-ether linker not only constrains conformation but also "tunes down" the basicity, which can reduce hERG channel inhibition (often associated with high pKa basic centers) and phospholipidosis risk.[1][2][5]

References

  • Electronic Properties of Triazoles

    • Title: 1,2,3-Triazole: A Privileged Scaffold in Medicinal Chemistry.[4][5]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (General reference for scaffold properties).[1][2][3][5]

  • pKa of Propargylamines (Precursors)

    • Title: Propargylamine Chemical Properties and pKa data.[2][3][4][6][7][8]

    • Source:PubChem / ChemicalBook.[2][3][4][6]

    • URL:[Link][1][2][5]

  • Hammett Substituent Constants

    • Title: A survey of Hammett substituent constants and resonance and field parameters.
    • Source:Chem. Rev.[2][3][4][6]

    • URL:[Link][1][2][5]

  • Experimental Protocol (Sirius T3)

    • Title: Potentiometric pKa determination of insoluble compounds.[2][3][4][6]

    • Source:ADMET & DMPK.
    • URL:[Link][1][2][5]

Sources

Foundational

Molecular weight and formula verification for triazole-PEG-amine

Title: Precision Verification of Triazole-PEG-Amine: A Multi-Dimensional Analytical Framework Executive Summary The synthesis of Triazole-PEG-Amine typically involves the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAA...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Verification of Triazole-PEG-Amine: A Multi-Dimensional Analytical Framework

Executive Summary

The synthesis of Triazole-PEG-Amine typically involves the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. While this chemistry is robust, the characterization of the resulting conjugate presents unique challenges due to the polydispersity of Polyethylene Glycol (PEG) and the ionization behaviors of amphiphilic molecules.

This guide provides a rigorous, self-validating framework for verifying the molecular weight (MW) and chemical formula of Triazole-PEG-Amine. It moves beyond simple observation to causal analysis, distinguishing between discrete (monodisperse) and polymeric (polydisperse) PEG architectures.

Part 1: Structural Context & Synthesis Logic

To verify the product, one must first define the reactants. The triazole linkage acts as a hyper-stable bridge between the PEG chain and the functional amine.

The "Click" Conservation Law: Unlike condensation reactions (which lose


 or 

), the CuAAC reaction is an addition reaction .
  • Equation:

    
    
    
  • Mass Rule:

    
    
    
  • The Triazole Fingerprint: The formation of the 1,2,3-triazole ring creates a rigid heteroaromatic linker (

    
    ) that is chemically distinct from the flexible PEG ether backbone.
    
Diagram 1: The Verification Workflow

This flowchart outlines the critical path for releasing a Triazole-PEG-Amine lot for research or clinical use.

VerificationWorkflow cluster_Identity Identity Verification cluster_Purity Functional Purity Start Crude Triazole-PEG-Amine NMR 1H NMR Spectroscopy (Confirm Triazole Formation) Start->NMR MS MALDI-TOF / ESI-MS (Confirm MW & Adducts) Start->MS TNBS TNBS/Kaiser Assay (Quantify Free Amine) NMR->TNBS GPC GPC/SEC (Check Polydispersity) MS->GPC Decision Does Data Match Theoretical Formula? TNBS->Decision GPC->Decision Release Release Lot Decision->Release Yes Reject Reject / Repurify Decision->Reject No

Caption: A tiered analytical workflow ensuring both structural identity (NMR/MS) and functional capability (TNBS).

Part 2: Theoretical Calculation & Formula

Verification requires comparing observed data against a theoretical constant. This differs based on the PEG type.

Scenario A: Discrete PEG ( )

For a defined chain length (e.g.,


), the formula is exact.
  • General Formula:

    
     (Assuming 1 triazole nitrogen + 1 amine nitrogen).
    
  • Calculation: Sum the atomic weights of all atoms.

  • Verification: Mass Spectrometry must match the calculated monoisotopic mass exactly (within <10 ppm).

Scenario B: Polydisperse PEG (e.g., 2 kDa, 5 kDa)

These are mixtures of chain lengths following a Gaussian distribution.

  • Repeat Unit: Ethylene Oxide (

    
    ) = 44.05 Da .
    
  • Calculation:

    
    .
    
  • Verification: You are verifying the center of the distribution (

    
    ) and the peak spacing (44 Da).[1]
    

Data Table 1: Theoretical Mass Contributions

ComponentStructure FragmentMass Contribution (Da)Note
PEG Unit

44.05The repeating interval in MS.
Triazole

(Ring)
~67.07Mass of ring formed from Azide + Alkyne.
Sodium Adduct

+22.99Dominant species in MALDI (PEG is a cation trap).
Potassium Adduct

+39.10Secondary species; often seen if glass is used.

Part 3: Mass Spectrometry Verification (MALDI-TOF)

MALDI-TOF is the gold standard for PEG analysis because it prevents fragmentation of the polymer chain.

Protocol: MALDI Sample Preparation (The "Sandwich" Method)
  • Matrix: 2,5-Dihydroxybenzoic acid (DHB). Why? DHB forms large crystals that tolerate PEG polydispersity better than HCCA.

  • Solvent: 50% Acetonitrile / 0.1% TFA in Water.

  • Procedure:

    • Dissolve DHB at 20 mg/mL in solvent.

    • Dissolve Triazole-PEG-Amine at 1 mg/mL.[2]

    • Mix 1:1 ratio or use the "dried droplet" method.

    • Critical Step: Add 1 µL of 0.1M NaI (Sodium Iodide) if signal is weak. This forces all PEG chains into the

      
       state, collapsing multiple adduct peaks into a single distribution.
      
Analysis Logic
  • Identify the Bell Curve: Look for a Gaussian distribution of peaks.

  • Check Spacing: The distance between adjacent peaks must be exactly 44 Da . If it is 22 Da, you have doubly charged ions (

    
    ), which is rare in MALDI but common in ESI.
    
  • Adduct Correction:

    
    
    Therefore:
    
    
    
    
    Failure to subtract the cation mass is the #1 error in PEG MW verification.

Part 4: NMR Spectroscopy Verification

While MS gives molecular weight, NMR confirms the chemical connectivity.

Key Signals ( H NMR in DMSO- )
  • The "Click" Proton: A singlet between

    
     7.8 – 8.2 ppm . This is the proton on the C4/C5 of the triazole ring. Its presence confirms the azide-alkyne cycloaddition occurred.
    
  • PEG Backbone: A massive singlet (or multiplet) at

    
     3.5 – 3.6 ppm .
    
  • Amine Alpha-Protons: The

    
     group adjacent to the primary amine (
    
    
    
    ) typically shifts to
    
    
    2.6 – 2.9 ppm
    .
End-Group Analysis (MW Calculation via NMR)

You can calculate the number average MW (


) by integrating the backbone against the end-group.


  • Note: We divide the PEG integral by 4 because each EO unit has 4 protons. We divide the Triazole integral by 1 because it has 1 proton.

Part 5: Functional Assay (Amine Quantification)

Having the correct mass doesn't guarantee the amine is active (it could be oxidized or blocked).

Protocol: TNBS Assay (Trinitrobenzenesulfonic Acid)

TNBS reacts specifically with primary amines to form a trinitrophenyl derivative with a strong orange/yellow absorbance.

  • Reagents: 0.01% (w/v) TNBS in 0.1M Sodium Bicarbonate (pH 8.5).

  • Standard: Glycine or a known PEG-Amine standard.

  • Reaction: Incubate sample with TNBS for 2 hours at 37°C.

  • Stop: Add 10% SDS and 1N HCl.

  • Detection: Measure Absorbance at 335 nm .

  • Calculation: Compare OD of sample to the standard curve to determine moles of

    
    .
    
Diagram 2: Analytical Logic for Mass Spec

This diagram visualizes how to interpret the complex MALDI spectrum of a PEG derivative.

MassSpecLogic Spectrum Raw MALDI Spectrum PeakPick Identify Peak Centroid (Highest Intensity) Spectrum->PeakPick CheckSpacing Check Peak Spacing (Must be 44 Da) PeakPick->CheckSpacing AdductSub Subtract Adduct Mass (-23 Da for Na+) CheckSpacing->AdductSub Match Verification Successful AdductSub->Match Calc Calculate Theoretical MW (Azide + Alkyne) Calc->Match Compare

Caption: Step-by-step logic for deconvoluting MALDI-TOF spectra of PEG conjugates.

References

  • BroadPharm. (2018). Monodispersed and Polydispersed PEG: Structural Differences and Applications.[3] Retrieved from

  • ThermoFisher Scientific. (n.d.). TNBSA (2,4,6-Trinitrobenzene Sulfonic Acid) Assay Protocol for Amine Quantification.[4] Retrieved from

  • University of Bath. (n.d.). Determining the molecular weight of PEG standards by MALDI-TOF MS. Material and Chemical Characterisation Facility.[1] Retrieved from

  • National Institutes of Health (PMC). (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles. J Phys Chem A. Retrieved from

  • Creative PEGWorks. (2025). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticles. Retrieved from

Sources

Exploratory

Technical Guide: Hydrogen Bonding Potential of 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine

Executive Summary This technical guide analyzes the physicochemical and hydrogen-bonding (H-bonding) properties of 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine . Unlike the ubiquitous 1,4-disubstituted 1,2,3-triazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical and hydrogen-bonding (H-bonding) properties of 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine . Unlike the ubiquitous 1,4-disubstituted 1,2,3-triazoles formed via CuAAC ("click" chemistry), this molecule features a 2H-1,2,3-triazole moiety (N2-substitution). This structural distinction drastically alters its electronic profile, reducing its dipole moment and basicity, thereby creating a "stealth" heteroaromatic headgroup coupled to a highly interactive primary amine tail.

Target Audience: Medicinal Chemists, Structural Biologists, and Formulation Scientists.

Part 1: Molecular Architecture & Pharmacophore Analysis

The molecule functions as a heterobifunctional linker with three distinct electronic zones. Understanding the interplay between these zones is critical for predicting binding affinity and solubility.

Structural Breakdown
ZoneMoietyElectronic CharacterH-Bond Potential
Head 2H-1,2,3-Triazole Aromatic, Low Dipole (~0.5 D), Electron-deficientWeak Acceptor (N1/N3 lone pairs). Weak Donor (C4/C5 protons).
Linker Ethoxyethyl Flexible, AmphiphilicModerate Acceptor (Ether Oxygen). No Donor capability.
Tail Primary Amine Basic (pKa ~9.5), High PolarityStrong Donor (2 H). Strong Acceptor (1 Lone Pair).
The N2-Substitution Effect (Critical Insight)

Most literature focuses on 1H-1,2,3-triazoles (dipole ~5.0 D). In contrast, the 2H-isomer in this molecule is symmetric.[1]

  • Basicity: The N2-substitution locks the lone pair into the pi-system more effectively than N1-substitution. Consequently, N1 and N3 are extremely weak bases (pKa < 1), making them poor H-bond acceptors compared to pyridine or imidazole.

  • Bioisosterism: The 2H-triazole ring mimics a phenyl ring in terms of planarity and lipophilicity but provides unique C-H···X hydrogen bonding vectors.

Structural Visualization (DOT Diagram)

MolecularArchitecture cluster_0 Pharmacophore Zones Triazole 2H-1,2,3-Triazole Ring (Low Polarity Head) Linker Ethoxy Linker (Flexible Spacer) Triazole->Linker N2-Attachment Triazole_Props Acceptor: Weak (N1/N3) Donor: Weak (C-H) Triazole->Triazole_Props Amine Primary Amine (High Polarity Tail) Linker->Amine Ethyl Chain Amine_Props Acceptor: Strong (N) Donor: Strong (-NH2) Amine->Amine_Props

Caption: Figure 1. Pharmacophore segmentation of the molecule highlighting the electronic contrast between the 2H-triazole head and the amine tail.

Part 2: Hydrogen Bonding Potential & Prediction

Quantitative H-Bond Count
  • H-Bond Donors (HBD): 2 (from the -NH₂ group). Note: The C-H protons on the triazole are non-classical weak donors.

  • H-Bond Acceptors (HBA): 4 potential sites.

    • 1 x Amine Nitrogen (Strong).

    • 1 x Ether Oxygen (Moderate).

    • 2 x Triazole Nitrogens (N1/N3) (Weak).

Mechanism of Interaction

In a physiological environment (pH 7.4), the primary amine will exist predominantly as the ammonium cation (


).
  • Ionic Anchoring: The ammonium tail drives initial binding via salt bridges with anionic residues (Asp, Glu).

  • Entropic Stabilization: The ethoxy linker allows the triazole to search for a hydrophobic pocket.

  • Pi-Stacking & Weak H-Bonds: The 2H-triazole ring, being electron-deficient, engages in

    
     stacking with aromatic residues (Phe, Tyr) or anion-
    
    
    
    interactions. It avoids the strong desolvation penalties associated with more polar heterocycles.

Part 3: Experimental Validation Protocols

To empirically validate the H-bonding potential, two specific protocols are recommended. These move beyond simple observation to quantitative characterization.

Protocol A: NMR Titration for H-Bond Acidity

This protocol determines the H-bond donating strength of the amine and the weak C-H donors on the triazole.

Principle: The chemical shift (


) of a proton moves downfield (higher ppm) upon H-bond formation. By titrating a standard acceptor (e.g., DMSO-d6 or tetrabutylammonium chloride) into a solution of the analyte in a non-polar solvent (

), one can calculate the association constant (

).

Workflow:

  • Preparation: Dissolve 5 mg of the molecule in 600

    
    L of 
    
    
    
    (dried over molecular sieves).
  • Baseline Scan: Acquire a 1H NMR spectrum at 298 K. Note the chemical shifts of

    
     and Triazole-
    
    
    
    .
  • Titration: Add aliquots (0.5 eq) of DMSO-d6 (strong acceptor).

  • Data Collection: Record 1H NMR after each addition (up to 10 eq).

  • Analysis: Plot

    
     vs. [Acceptor]. Fit to a 1:1 binding isotherm to extract 
    
    
    
    .

Expected Result:

  • Amine Protons: Significant downfield shift (

    
     ppm) indicating strong donation.
    
  • Triazole Protons: Minimal shift (

    
     ppm), confirming the "stealth" nature of the 2H-triazole C-H bonds compared to 1H-triazoles (which are more acidic).
    
Protocol B: Potentiometric pKa Determination

To distinguish the basicity of the amine from the triazole.

Workflow:

  • System: SiriusT3 or equivalent autotitrator.

  • Solvent: Water/Methanol co-solvent system (extrapolated to 0% organic).

  • Titrant: 0.1 M HCl and 0.1 M KOH.

  • Range: pH 2.0 to 12.0.

Self-Validating Check:

  • You should observe only one inflection point in the alkaline region (~pH 9.5) corresponding to the amine.[2]

  • If a second inflection appears below pH 2, it corresponds to the protonation of the triazole. Absence of this peak confirms the extremely low basicity of the 2H-isomer.

Experimental Logic Diagram (DOT)

ExperimentalWorkflow cluster_NMR NMR H-Bond Profiling cluster_pKa Basicity Profiling Start Start: Characterization Prep Dissolve in CDCl3 Start->Prep AutoTit Potentiometric Titration (pH 2-12) Start->AutoTit Titrate Titrate DMSO-d6 (Acceptor) Prep->Titrate Measure Measure Chemical Shift (Δδ) Titrate->Measure Calc Calculate K_assoc Measure->Calc Result1 High Δδ (-NH2) = Strong Donor Low Δδ (Triazole-H) = Weak Donor Calc->Result1 Detect Detect Inflection Points AutoTit->Detect Result2 Single pKa (~9.5) Confirming Neutral Triazole Detect->Result2

Caption: Figure 2.[3][4] Parallel workflows for validating H-bond donor strength (NMR) and protonation state (Potentiometry).

Part 4: Applications in Drug Design

Bioisosteric Replacement

The 2-[2-(2H-1,2,3-triazol-2-yl)ethoxy]ethan-1-amine motif is valuable because the 2H-triazole acts as a non-classical bioisostere for:

  • Phenyl rings: Similar space-filling and flatness but with higher water solubility.

  • Pyridines: But without the metabolic liability of N-oxidation or strong basicity.

PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the linker composition is crucial for cell permeability.

  • Problem: Standard PEG linkers are often too hydrophilic; alkyl chains are too hydrophobic.

  • Solution: This molecule offers a "Goldilocks" zone. The ether provides flexibility, while the 2H-triazole "masks" the polarity, improving membrane permeability compared to 1H-triazole analogs.

References

  • Basicity of 1,2,3-Triazoles

    • Title: On the basicity of conjugated nitrogen heterocycles in different media.[5]

    • Source: European Journal of Organic Chemistry (via IRB.hr).
    • Significance: Establishes that 2H-1,2,3-triazoles are significantly less basic than 1H-tautomers, often requiring extremely acidic conditions for proton
    • URL:[Link]

  • NMR Methods for H-Bonding

    • Title: NMR Method for the Determination of Solute Hydrogen Bond Acidity.[6][7]

    • Source: Journal of Organic Chemistry (PubMed/NIH).
    • Significance: Defines the protocol for using in DMSO/CDCl3 to quantify H-bond donor strength.
    • URL:[Link]

  • Synthesis & Properties of 2-Substituted Triazoles

    • Title: Efficient Synthesis of 2-Substituted-1,2,3-triazoles.[8][9][10]

    • Source: Organic Letters (ACS Public
    • Significance: Provides synthetic routes and crystallographic data confirming the structural geometry of N2-substituted triazoles.
    • URL:[Link]

  • Crystal Structure Analysis

    • Title: Ab-Initio Study of Hydrogen Bond Networks in 1,2,3-Triazole Phases.
    • Source: Molecules (MDPI).
    • Significance: Compares the H-bonding networks of 1H vs 2H triazoles, highlighting the symmetric nature and weaker networking of the 2H isomer.[1]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Using 2H-1,2,3-Triazole Linkers in PROTAC Design and Synthesis

This guide outlines the strategic application, synthesis, and characterization of 2H-1,2,3-triazole linkers in Proteolysis Targeting Chimeras (PROTACs). It is designed for medicinal chemists seeking to optimize linker ph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application, synthesis, and characterization of 2H-1,2,3-triazole linkers in Proteolysis Targeting Chimeras (PROTACs). It is designed for medicinal chemists seeking to optimize linker physicochemical properties beyond standard PEG/alkyl chains or 1H-1,2,3-triazole ("click") motifs.

Part 1: Scientific Rationale & Design Principles

The "Linker Problem" in PROTACs

While the 1H-1,2,3-triazole (formed via CuAAC "click" chemistry) is a staple in PROTAC synthesis due to its accessibility, it introduces specific limitations:

  • High Polarity: The 1H-isomer has a significant dipole moment (~5.0 D), which can reduce passive membrane permeability (PAMPA/Caco-2 data).

  • Hydrogen Bond Donor (HBD) Count: The C5-proton of the 1H-triazole can act as a weak HBD, potentially interacting with off-target proteins or solvent, increasing desolvation penalties.

  • Fixed Geometry: The 1,4-disubstitution pattern mimics a trans-amide, providing a specific exit vector that may not optimally span the E3-POI gap for all ternary complexes.

The 2H-1,2,3-Triazole Advantage

The 2H-isomer (N2-substituted) serves as a superior bioisostere in specific contexts, offering:

  • Reduced Polarity: A lower dipole moment (~0.4 D) compared to the 1H-isomer, leading to improved lipophilicity (higher logP) and better membrane permeability.

  • Metabolic Stability: Like the 1H-isomer, the 2H-triazole is resistant to amidases and esterases, but its distinct electronic profile can alter metabolic soft spots on adjacent alkyl chains.

  • Altered Vector Geometry: The 2,4-disubstitution pattern provides a "kinked" geometry distinct from the linear 1,4-pattern, enabling access to unique ternary complex conformations.

Comparative Properties: 1H vs. 2H Isomers
Feature1H-1,2,3-Triazole (1,4-subst.)[1][2][3]2H-1,2,3-Triazole (2,4-subst.)Impact on PROTAC
Dipole Moment High (~5.0 D)Low (~0.4 D)2H improves cell permeability.
LogP (Lipophilicity) LowerHigher2H aids in crossing lipid bilayers.
Geometry Pseudo-trans-amide (Linear)Kinked / V-shaped2H samples different conformational space.
H-Bonding N3 is HBA; C5-H is weak HBDN1/N3 are weak HBA2H reduces HBD count (better "Rule of 5" compliance).
Synthesis CuAAC (Regioselective)Alkylation/Cyclization (Requires separation)2H requires more complex chemistry.

Part 2: Experimental Protocols

Protocol A: Synthesis via Post-Triazole Alkylation (The "Divergent" Route)

Best for generating both 1H (N1) and 2H (N2) analogues from a single intermediate to screen linker geometry.

Principle: Alkylation of a 4-substituted-1H-1,2,3-triazole (NH-triazole) typically yields a mixture of N1- and N2-alkylated products. The N2-isomer is often the thermodynamic product and, crucially, is less polar , allowing for facile chromatographic separation.

Materials
  • Starting Material: 4-Aryl/Alkyl-1H-1,2,3-triazole (Intermediate A).

  • Alkylating Agent: Linker-Halide (e.g., Br-PEG-Warhead or Br-Alkyl-E3 Ligand).

  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve Intermediate A (1.0 equiv) in anhydrous DMF (0.1 M).

    • Add

      
       (2.0 equiv) and stir at RT for 15 min to deprotonate the triazole.
      
    • Add the Alkylating Agent (1.1 equiv) dropwise.

  • Execution:

    • Stir at room temperature for 4–12 hours. Monitor by TLC or LCMS.

    • Note: Higher temperatures (60°C) may increase the ratio of the N2 isomer but can lead to degradation of sensitive warheads (e.g., Thalidomide).

  • Workup:

    • Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF. Dry over

      
      .
      
  • Purification (Critical Step):

    • The reaction yields a mixture of N2- (Target) and N1- (Byproduct) isomers.

    • TLC Visualization: The N2-isomer typically has a higher Rf (less polar) than the N1-isomer in EtOAc/Hexane systems.

    • Flash Chromatography: Use a gradient of 0–50% EtOAc in Hexanes. Collect the first major UV-active spot (N2-isomer). The second spot is the N1-isomer (which can be saved as a comparator).

  • Validation:

    • Confirm regiochemistry using NOESY NMR.

    • N2-isomer: NOE correlation observed between the linker

      
       and the triazole C5-proton and the C4-substituent.
      
    • N1-isomer: Strong NOE between linker

      
       and C5-proton only.
      
Protocol B: De Novo Regioselective Synthesis (The "Clean" Route)

Best for large-scale synthesis where isomer separation is difficult.

Principle: Oxidative cyclization of bis-arylhydrazones or reaction of


-diazo ketones with amines.
  • Reaction: Combine

    
    -dichloroketone with hydrazine derivative (Linker-NH-NH2) to form the hydrazone.
    
  • Cyclization: Treat with amine base (Et3N) to induce cyclization to the 2H-triazole.

  • Advantage: This method avoids the formation of the N1-isomer entirely, simplifying purification.

Part 3: Visualization of Workflows & Mechanisms

Diagram 1: PROTAC Mechanism & Linker Impact

This diagram illustrates how the 2H-triazole linker alters the ternary complex geometry compared to the standard 1H-triazole.

PROTAC_Mechanism cluster_0 PROTAC Components cluster_1 Ternary Complex Geometry Warhead Warhead (Binds POI) Linker Linker Core Warhead->Linker Anchor Anchor (Binds E3) Linker->Anchor Complex_1H 1H-Triazole Complex (Linear/Trans-like) High Polarity Linker->Complex_1H CuAAC Synthesis Complex_2H 2H-Triazole Complex (Kinked/V-shape) High Permeability Linker->Complex_2H Alkylation/Sep Synthesis Degradation Proteasomal Degradation Complex_1H->Degradation Standard Degradation Complex_2H->Degradation Enhanced Permeability

Caption: Comparative impact of 1H- vs. 2H-triazole linkers on ternary complex formation and physicochemical properties.

Diagram 2: Synthetic Decision Tree

A guide for selecting the correct synthetic route based on stage of development.

Synthesis_Decision Start Start: Linker Design Decision1 Is Regioisomer Purity Critical? Start->Decision1 RouteA Route A: CuAAC (Click) Yields: 1,4-disubstituted (1H) Decision1->RouteA No (Screening) RouteB Route B: Alkylation of NH-Triazole Yields: Mixture (N2 > N1) Decision1->RouteB Yes (Optimization) RouteC Route C: Oxidative Cyclization Yields: Pure 2H-isomer Decision1->RouteC Yes (Scale-up) Result_1H 1H-Linker PROTAC (Standard) RouteA->Result_1H Step_Sep Chromatographic Separation (N2 elutes first) RouteB->Step_Sep Result_2H 2H-Linker PROTAC (Optimized PK) RouteC->Result_2H Step_Sep->Result_1H Minor Product Step_Sep->Result_2H Major Product

Caption: Decision matrix for synthesizing triazole-based PROTAC linkers, highlighting the separation step required for Route B.

Part 4: References

  • Guardigni, M., et al. (2023).[4] "Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series." ACS Medicinal Chemistry Letters, 14(7), 936-942.[4] Link

  • Buckley, D. L., et al. (2012). "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules." Journal of the American Chemical Society, 134(10), 4465–4468. Link

  • Wang, X., et al. (2010). "Regioselective Synthesis of 2,4-Disubstituted 1,2,3-Triazoles." Organic Letters, 12(20), 4632–4635. Link

  • Bioisostere Principles: "1,2,3-Triazoles as Amide/Ester Bioisosteres in Medicinal Chemistry." Journal of Medicinal Chemistry, General Reference. Link

Sources

Application

Solid-phase peptide synthesis (SPPS) using triazole-ethoxy-amine building blocks

This Application Note is designed as a comprehensive technical guide for the synthesis of backbone-modified peptidomimetics using Triazole-Ethoxy-Amine motifs via Solid-Phase Peptide Synthesis (SPPS). Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the synthesis of backbone-modified peptidomimetics using Triazole-Ethoxy-Amine motifs via Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

The incorporation of 1,2,3-triazoles into peptide backbones as trans-amide bond isosteres has emerged as a critical strategy in drug discovery.[1] These "triazolo-peptides" exhibit profound resistance to proteases and enhanced metabolic stability while retaining the hydrogen-bonding capability and dipole moment of the native peptide bond.

This guide details the protocol for integrating Triazole-Ethoxy-Amine building blocks. Unlike standard amino acid coupling, this methodology utilizes an "interrupted" SPPS workflow involving on-resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The "ethoxy-amine" moiety specifically refers to the use of ethoxy-ethyl spacers (TEG-like) to modulate solubility and backbone flexibility, addressing the aggregation issues common in hydrophobic peptidomimetics.

Chemical Basis & Rationale[2][3][4][5][6]

The Triazole as a Bioisostere

The 1,4-disubstituted 1,2,3-triazole ring mimics the geometry and electronic properties of a trans-amide bond (peptide bond).[1]

  • Planarity: Both systems are planar.

  • Dipole: The triazole ring has a dipole moment (~5 D) similar to the amide bond (~4 D), ensuring similar receptor binding electrostatics.

  • Stability: The triazole is chemically inert to hydrolysis and completely resistant to endogenous proteases.

The "Ethoxy-Amine" Linker Strategy

Standard triazole insertions can sometimes rigidify the backbone excessively. The inclusion of an ethoxy-amine spacer (e.g., derived from 2-(2-propynyloxy)ethanamine or similar alkyne-ether-amine blocks) serves two purposes:

  • Solubility: The ether oxygen acts as a weak Lewis base, improving solvation in aqueous media (similar to PEGylation).

  • Flexibility: It introduces a specific rotatable bond that allows the peptidomimetic to adopt required secondary structures (turns/helices) that might be strained by a direct triazole connection.

Materials & Reagents

Core Reagents
  • Resin: Rink Amide ChemMatrix (0.4–0.5 mmol/g). Note: PEG-based resins (ChemMatrix/PEGA) are superior to Polystyrene (PS) for CuAAC due to better swelling in water/alcohol co-solvents often needed for the catalyst.

  • Building Blocks:

    • Standard Fmoc-Amino Acids.[2][3][4]

    • Alkyne Block: N-Fmoc-O-propargyl-ethanolamine (or commercially available equivalent alkynyl-ethoxy-amines).

    • Azide Source: Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) for on-resin diazo transfer.

  • Catalyst System:

    • Copper(I) Iodide (CuI) or [Cu(CH3CN)4]PF6.

    • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (water-soluble analog). Crucial for protecting Cu(I) from oxidation and preventing peptide degradation.

    • Reductant: Sodium Ascorbate (if using CuSO4 source).[5]

Experimental Protocols

Workflow Overview

The synthesis follows a Linear-Interrupted strategy. We do not couple a pre-formed triazole amino acid. Instead, we build the triazole on the resin.

Sequence: Resin-[AA]n-Azide + Alkyne-Block -> Resin-[AA]n-Triazole-Block-NH-Fmoc

Protocol A: Resin Preparation & Peptide Elongation
  • Swelling: Swell Rink Amide ChemMatrix resin (100 mg) in DCM for 20 min, then DMF for 20 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x), DCM (3x), DMF (3x).[6]

  • Standard Coupling: Couple the first amino acid (AA1) using Fmoc-AA-OH (5 eq), HATU (5 eq), and DIPEA (10 eq) in DMF for 45 min.

  • Repeat for subsequent amino acids until the position of modification is reached.

Protocol B: On-Resin Diazo Transfer (Amine Azide)

This step converts the N-terminal amine of the resin-bound peptide into an azide, preparing it for the "Click" reaction.

  • Deprotection: Remove the Fmoc group from the N-terminal amino acid.

  • Reagent Prep: Dissolve Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl, 1.2 g, 6 mmol) in MeOH (5 mL). Add K2CO3 (1.5 g, 11 mmol) and stir.

    • Safety: Azide transfer reagents are shock-sensitive. Handle with plastic spatulas and behind a blast shield.

  • Reaction: Add the ISA·HCl solution to the resin (swollen in minimal DMF/MeOH). Add CuSO4[2][5][7]·5H2O (catalytic, 10 mg) dissolved in water.

  • Incubation: Shake at Room Temperature (RT) for 12–16 hours (Overnight).

  • Monitoring: Perform the Kaiser Test .

    • Result: The test should be Negative (Colorless beads), indicating the conversion of the primary amine to the non-reactive azide. If blue, repeat the step.

Protocol C: CuAAC Coupling of Triazole-Ethoxy-Amine Block

This is the critical step where the backbone modification is installed.

  • Wash: Wash resin extensively with DMF (5x), MeOH (5x), and DMF (5x) to remove all traces of diazo transfer reagents.

  • Cocktail Preparation (Pre-complexation):

    • Dissolve Fmoc-Alkyne-Ethoxy-Amine building block (3 eq) in DMF.

    • In a separate vial, dissolve CuI (1 eq) and TBTA (1 eq) in DMF/2,6-lutidine (9:1). The solution should be clear.

    • Note: Pre-complexing Cu and TBTA prevents copper disproportionation.

  • Coupling: Add the Alkyne solution to the resin, followed immediately by the Cu/TBTA catalyst solution.

  • Atmosphere: Flush the reaction vessel with Argon or Nitrogen. Cap tightly.

  • Reaction: Agitate at RT for 6–18 hours.

    • Visual Check: The solution usually turns slightly yellow/green. If it turns dark brown/black, oxidation has occurred; add mild reductant (ascorbate).

  • Washing (Copper Removal):

    • Wash with DMF (5x).

    • Chelation Wash: Wash with 0.1 M EDTA (in water/DMF 1:1) or 5% Sodium Diethyldithiocarbamate (in DMF) for 5 min x 3. This is critical to remove copper trapped in the resin, which can catalyze oxidation during cleavage.

    • Final Wash: DMF (5x), DCM (5x).

Protocol D: Cleavage & Purification[3]
  • Final Deprotection: Remove the Fmoc group from the newly installed Triazole-Ethoxy-Amine block.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[2]5) for 2–3 hours.

  • Precipitation: Filter into cold diethyl ether. Centrifuge to pellet the peptide.

  • Analysis: Dissolve in H2O/MeCN and analyze via LC-MS. The mass shift corresponding to the triazole insertion (vs. amide) is usually negligible (isobaric or +1 depending on the exact structure), so retention time shift is the key indicator.

Data Summary & Troubleshooting

Table 1: Reaction Parameters & Optimization
ParameterStandard ConditionOptimization for "Difficult" Sequences
Resin Rink Amide PSChemMatrix or PEGA (Better swelling for Click)
Catalyst CuI / TBTACu(MeCN)4PF6 / THPTA (Higher activity, water soluble)
Solvent DMFDMF/NMP/H2O (Add water to solubilize inorganic salts)
Monitoring Kaiser Test (Azide step)Infrared (FT-IR) on bead (Azide peak at ~2100 cm⁻¹)
Scavenger EDTA WashSodium Diethyldithiocarbamate (More aggressive Cu removal)
Troubleshooting Guide
  • Incomplete Click Reaction: If LC-MS shows unreacted Azide-peptide, repeat the CuAAC step using fresh catalyst and heat to 40°C (Microwave assistance: 50°C, 30 min).

  • Peptide Aggregation: If the sequence following the triazole is hydrophobic, use "Magic Mixture" (DCM/DMF/NMP/1% Triton X) for subsequent couplings.

  • Racemization: The CuAAC reaction is stereoneutral. However, the base used in diazo transfer (K2CO3) can racemize sensitive adjacent centers (like Cys or His). Use milder bases (NaHCO3) if these residues are N-terminal.

Visualization: Workflow & Mechanism

Diagram 1: Interrupted SPPS Workflow for Triazole Insertion

SPPS_Triazole_Workflow Start Resin-bound Peptide (Fmoc-AA-Resin) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Amine Free Amine (H2N-AA-Resin) Deprotect->Amine Diazo Diazo Transfer (ISA·HCl, Cu++, K2CO3) Amine->Diazo Prepare for Mod Azide Azide-Peptide (N3-AA-Resin) Diazo->Azide Click CuAAC Click Reaction (Fmoc-Alkyne-Ethoxy-Amine + CuI/TBTA) Azide->Click Add Building Block Triazole Triazole-Linked Peptide (Fmoc-Triazole-Ethoxy-AA-Resin) Click->Triazole Elongation Continue Standard SPPS (Fmoc Deprotection -> Coupling) Triazole->Elongation

Caption: Step-by-step workflow for converting a standard peptide amine into a triazole backbone linkage using on-resin diazo transfer and CuAAC.[8]

References

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Valverde, I. E., & Mindt, T. L. (2013). 1,2,3-Triazoles as Amide Bond Surrogates in Peptidomimetics.[1] Chimia. Link

  • Angell, Y. L., & Burgess, K. (2005). Peptidomimetics via Copper-Catalyzed Azide-Alkyne Cycloadditions.[2][9][6] Chemical Society Reviews. Link

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters. Link

Sources

Method

Functionalization of activated esters with triazole-PEG-amines

Application Note: High-Precision Functionalization of Activated Esters with Triazole-PEG-Amines Executive Summary This guide details the protocol for coupling Triazole-PEG-Amines to Activated Esters (specifically N-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Functionalization of Activated Esters with Triazole-PEG-Amines

Executive Summary

This guide details the protocol for coupling Triazole-PEG-Amines to Activated Esters (specifically N-hydroxysuccinimide [NHS] or TFP esters). While the primary chemistry is a standard nucleophilic acyl substitution (aminolysis), the inclusion of the 1,2,3-triazole moiety within the PEG linker introduces unique physicochemical properties—enhanced solubility, hydrolytic stability, and rigidification—critical for high-value applications like PROTACs and ADCs.

This document moves beyond basic recipes to explain the kinetic competition between aminolysis and hydrolysis, ensuring researchers maximize yield and reproducibility.

Scientific Foundation & Mechanism

The Chemistry: Aminolysis vs. Hydrolysis

The reaction relies on the nucleophilic attack of the primary amine (from the Triazole-PEG-Amine) on the carbonyl carbon of the activated ester.

  • The Goal: Formation of a stable amide bond.

  • The Enemy: Hydrolysis.[1][2][3] Water also acts as a nucleophile, attacking the ester to form a carboxylic acid (dead end).[2]

  • The Triazole Advantage: The 1,2,3-triazole ring acts as a bioisostere of the amide bond but is resistant to proteases and hydrolysis. It improves the hydrophilicity of the linker without introducing charge, reducing aggregation in complex biological media [1].

Critical Parameter: pH Balance

The reaction efficiency is dictated by the protonation state of the amine.

  • Low pH (< 7.0): The amine exists as

    
    .[4] It is not nucleophilic. Reaction rate 
    
    
    
    .
  • High pH (> 9.0): The amine is deprotonated (

    
    ) and highly reactive, but the rate of NHS ester hydrolysis increases exponentially.
    
  • Optimal Window: pH 8.3 – 8.5 .[4][5][6] This creates a "Goldilocks" zone where the amine is sufficiently deprotonated to react, but the NHS ester half-life is still manageable (approx. 10-20 mins) [2].

Visualizing the Kinetic Landscape

The following diagram illustrates the competitive pathways and the decision logic required for successful conjugation.

ReactionKinetics cluster_conditions Critical Controls NHS Activated Ester (R-CO-NHS) Intermediate Tetrahedral Intermediate NHS->Intermediate Nucleophilic Attack Hydrolysis Hydrolysis Byproduct (R-COOH + NHS) NHS->Hydrolysis H2O Attack (High pH > 9.0) Amine Triazole-PEG-Amine (R'-NH2) Amine->Intermediate pH 8.3-8.5 (Deprotonated) Product Stable Conjugate (Amide Bond) Intermediate->Product Aminolysis (Fast) Solvent Anhydrous DMSO/DMF (Prevent early hydrolysis) Stoichiometry 1.2 - 1.5 eq Amine (Drive to completion)

Figure 1: Kinetic competition between desired aminolysis (green path) and parasitic hydrolysis (red dashed path). Control of pH and water content is the primary determinant of yield.

Detailed Protocols

Protocol A: Small Molecule Conjugation (Anhydrous)

Use this when both the activated ester and the Triazole-PEG-amine are soluble in organic solvents. This yields the highest efficiency as hydrolysis is eliminated.

Materials:

  • Activated Ester (e.g., Drug-NHS).[5][6][7]

  • Triazole-PEG-Amine (e.g., BroadPharm or Click Chemistry Tools).

  • Solvent: Anhydrous DMSO or DMF (stored over molecular sieves).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

Step-by-Step:

  • Preparation: Dry all glassware. Ensure the Triazole-PEG-Amine is free of ammonium salts (if supplied as HCl salt, extra base is needed).

  • Dissolution: Dissolve the Activated Ester (1.0 equiv) in anhydrous DMSO/DMF to a concentration of 10–50 mM.

  • Activation: Add the Triazole-PEG-Amine (1.2 equiv) to the solution.

  • Initiation: Add DIPEA (2.0 – 3.0 equiv).

    • Note: If the amine is an HCl salt, add 1.0 equiv of DIPEA per HCl molecule + 2.0 equiv excess.

  • Incubation: Stir under nitrogen/argon at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Check via LC-MS. Look for the disappearance of the NHS ester mass (-115 Da loss relative to starting material, replaced by the amine mass).

  • Purification:

    • Option A: Precipitate into cold diethyl ether (if product is solid).

    • Option B: Reverse-phase Preparative HPLC (C18 column, Water/Acetonitrile gradient).

Protocol B: Bioconjugation (Aqueous/Organic Hybrid)

Use this when labeling proteins, antibodies, or hydrophilic nanoparticles with a Triazole-PEG-NHS or reacting a Protein-NHS with a Triazole-PEG-Amine.

Materials:

  • Protein/Antibody (in amine-free buffer).[5]

  • Triazole-PEG-Amine (dissolved in water or DMSO).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3.
    
    • Critical: Do NOT use Tris or Glycine buffers (they contain amines).[8][9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Step-by-Step:

  • Buffer Exchange: Ensure the protein is in pH 8.3 Bicarbonate buffer. Use a desalting column (e.g., Zeba Spin) if the protein is currently in PBS (pH 7.4 is too slow) or Tris (incompatible).

  • Ligand Preparation: Dissolve the Activated Ester or Triazole-PEG-Amine in anhydrous DMSO.

    • Limit: Keep final organic solvent volume < 10% to prevent protein denaturation.

  • Mixing: Add the ligand solution to the protein solution dropwise while gently vortexing.

    • Molar Ratio: Use 5–20 molar excess of the small molecule relative to the protein.

  • Incubation: Incubate for 1 hour at RT or 4 hours at 4°C.

    • Why? NHS esters degrade within hours.[10][11][12] Longer incubation does not improve yield and risks protein aggregation.

  • Quenching: Add Quenching Buffer (Tris) to a final concentration of 50 mM. Incubate for 15 mins.

    • Mechanism:[1] Tris has a primary amine that rapidly scavenges any remaining unreacted NHS esters, preventing non-specific binding later.

  • Purification: Remove excess small molecules via Size Exclusion Chromatography (SEC) or dialysis.

Quantitative Data & Optimization

Table 1: Solvent & Buffer Compatibility Matrix

ParameterRecommendedAvoidReason
Organic Solvent Anhydrous DMSO, DMF, DMAcEthanol, MethanolAlcohols are nucleophiles and can form esters with NHS, competing with the amine.
Aqueous Buffer Sodium Bicarbonate, Phosphate, HEPES, BorateTris, Glycine, ImidazolePrimary amines in buffers will react with the NHS ester.[3]
pH 8.3 – 8.5< 7.0 or > 9.5Low pH = protonated amine (unreactive).[6] High pH = rapid hydrolysis.[6]
Temperature 4°C to 25°C> 37°CHeat accelerates hydrolysis faster than aminolysis.

Quality Control (QC) & Troubleshooting

QC Workflow Diagram

QC_Workflow Sample Crude Reaction Mix LCMS LC-MS Analysis (Check Mass Shift) Sample->LCMS HNMR 1H NMR (Check Triazole Proton ~8.0 ppm) Sample->HNMR If pure Result Decision Gate LCMS->Result Purify (Prep HPLC) Purify (Prep HPLC) Result->Purify (Prep HPLC) Byproducts Present Proceed Proceed Result->Proceed >95% Conversion

Figure 2: Standard QC workflow. The triazole proton is a distinct NMR handle (singlet around 8.0 ppm) confirming the linker integrity.

Troubleshooting Guide
  • Low Yield:

    • Cause: Hydrolysis of NHS ester.[1][3][4][5][6][8][10][12][13]

    • Fix: Ensure solvents are dry. Check pH of aqueous buffer (it drifts upon dilution). Add the NHS ester last.

  • Precipitation:

    • Cause: Triazole-PEG is soluble, but the conjugate might be hydrophobic.

    • Fix: Increase DMSO concentration (up to 20% if protein tolerates) or use a longer PEG chain (PEG > 4) to mask hydrophobicity.

  • No Reaction:

    • Cause: Amine is protonated (HCl salt).

    • Fix: Add 1-2 equivalents of DIPEA to neutralize the salt.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[12] Academic Press. (Standard reference for NHS buffering conditions).

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for polar 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine derivatives

Subject: Purification Protocols for 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine Derivatives Ticket ID: TSH-2024-TRZ-AMINE Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification Protocols for 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine Derivatives Ticket ID: TSH-2024-TRZ-AMINE Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Molecule Profile

User Context: You are dealing with a molecule that presents a "perfect storm" for purification difficulties.

  • The Triazole: Aromatic but nitrogen-rich, adding polarity.

  • The PEG-Linker (Ethoxy-ethyl): Adds significant hydrophilicity and flexibility, preventing easy crystallization.

  • The Primary Amine: High pKa (~9.5–10.5), causing it to protonate in neutral water (becoming a salt) and bind irreversibly to acidic silanols on standard silica gel.

The Challenge: This molecule is likely too water-soluble for standard ethyl acetate/water extractions and too polar for standard hexane/ethyl acetate chromatography.

The Strategy: We must move away from "standard" organic chemistry workups. The protocols below prioritize Solid Phase Extraction (SCX) and Aqueous-Compatible Chromatography (C18-AQ/HILIC) .

Decision Matrix: Selecting Your Method

Before starting, determine your purification path based on your crude mixture's profile.

PurificationStrategy Start START: Crude Reaction Mixture Solubility Is the crude residue fully water soluble? Start->Solubility ImpurityType Major Impurities? Solubility->ImpurityType Yes (High Polarity) DCM_Ext Modified Extraction (n-Butanol or DCM/iPrOH) Solubility->DCM_Ext No (Oily/Semi-solid) SCX RECOMMENDED: SCX 'Catch & Release' (Removes non-basic impurities) ImpurityType->SCX Non-basic (e.g., reagents) C18AQ Reverse Phase C18-AQ (0-100% Water/MeOH) ImpurityType->C18AQ Isomers/Close analogs HILIC HILIC Chromatography (For very polar/zwitterionic) SCX->HILIC If further purity needed DCM_Ext->C18AQ Polishing step

Figure 1: Strategic decision tree for selecting the optimal purification workflow based on crude solubility and impurity profile.

Protocol Module A: The "Catch & Release" (SCX)

Best For: Isolating your amine from non-basic reaction byproducts (excess triazole starting material, solvents, neutral coupling reagents).

The Science: Strong Cation Exchange (SCX) resins use sulfonic acid groups.[1] They will covalently bind your amine (forming a salt) while allowing neutral impurities to wash away. You then "release" the amine with ammonia.

Step-by-Step Protocol
  • Loading: Dissolve your crude mixture in MeOH or Water/MeOH (1:1) .

    • Note: Do not use DMSO or DMF if possible, as they can be viscous and trap impurities.

    • Acidity Check: Ensure the loading solution is pH < 7. If your reaction was basic, adjust with dilute acetic acid.

  • Capture: Pass the solution through a pre-conditioned SCX cartridge (e.g., Biotage® ISOLUTE® SCX-2 or Silicycle SiliaBond® Tosic Acid).

    • Observation: The amine binds.[2][3] The eluate contains your impurities.

  • Wash (The Cleanup): Flush the cartridge with 2-3 column volumes (CV) of 100% MeOH .

    • Why? This removes non-basic organic impurities.

  • Elution (The Release): Elute with 2M NH₃ in MeOH .

    • Mechanism:[4][5][6] The ammonia deprotonates the amine, breaking the ionic bond with the resin.

  • Concentration: Evaporate the ammoniacal methanol. You will be left with the free base amine.

Troubleshooting Tip: If your molecule is extremely lipophilic (unlikely for this structure but possible with large protecting groups), use DCM/MeOH (1:1) for the wash steps.[2][7][8]

Protocol Module B: Chromatographic Separation

If SCX is insufficient (e.g., you need to separate the 2H-triazole from a 1H-isomer), use chromatography.

Option 1: Reverse Phase (C18-AQ)

Standard C18 columns suffer from "phase collapse" (dewetting) in 100% aqueous conditions, which you will likely need for this polar amine.

  • Column: C18-AQ (Aquatic/Hydrophilic end-capped) or C18-Polar.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).

    • Note: TFA gives sharper peaks (ion pairing) but is harder to remove. Formic acid is volatile.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.

  • Gradient: Start at 100% A (Water) and hold for 2-3 CVs. Ramp slowly to 30% B.

    • Why? Your polar amine will elute very early. A "hold" at the beginning ensures it doesn't elute in the void volume.

Option 2: Normal Phase (Silica) with Modifiers

Standard silica is acidic. Without a modifier, your amine will streak/tail indefinitely.

  • Solvent System: DCM : MeOH : NH₄OH (Ammonium Hydroxide, 28%).

  • The "Golden Ratio": Start with 90 : 10 : 1 .

    • Polarity Boost: If the compound doesn't move, shift to 80 : 20 : 2 .

    • Warning: Do not exceed 20% MeOH on silica, or the silica will start to dissolve, contaminating your product.[8]

  • Alternative Stationary Phase: Use Amine-Functionalized Silica (NH₂-Silica) . This allows you to use standard Hexane/EtOAc or DCM/MeOH gradients without adding smelly ammonia.

Protocol Module C: Extraction (The "Last Resort")

If you must use liquid-liquid extraction (e.g., scale is too large for cartridges), standard Ether/Water extraction will fail.

The "Salting Out" & n-Butanol Method
  • Basify: Adjust the aqueous layer pH to >12 using NaOH or K₂CO₃. (Crucial: The amine must be uncharged).

  • Saturate: Add solid NaCl until the solution is saturated (brine). This reduces the solubility of organics in the water ("Salting out").

  • Extract: Use n-Butanol or DCM:Isopropanol (3:1) .

    • Why n-Butanol? It is highly polar and can extract hydrophilic amines that DCM leaves behind.

  • Wash: Wash the organic layer once with a small volume of saturated brine.

  • Dry: Dry over Na₂SO₄ and evaporate.

    • Note: n-Butanol has a high boiling point (117°C). You will need a good vacuum pump or azeotrope it with heptane to remove it.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product elutes in Void Volume (RP-HPLC) Compound is too polar; not interacting with C18.1. Switch to HILIC mode.2. Use Ion Pairing (0.1% TFA) to increase retention.3. Ensure starting gradient is 100% Aqueous.
Severe Tailing on Silica Interaction with acidic silanols.1.[3] Add 1% NH₄OH or 1% Triethylamine (TEA) to mobile phase.2. Switch to Alumina (Basic) stationary phase.
Low Recovery from SCX Product stuck on resin.1. Ensure elution solvent is basic enough (use newly opened 7N NH₃ in MeOH).2. Soak the cartridge in elution solvent for 20 mins before flushing.
"Ghost" Peaks in NMR Triethylamine (TEA) salts remaining.TEA salts are hard to remove. Dissolve product in basic water (pH 12) and extract with DCM, or use SCX to swap the counter-ion.

Visualizing the SCX Workflow

SCX_Workflow Step1 1. CONDITION MeOH then Water Step2 2. LOAD Sample in pH < 7 Step1->Step2 Step3 3. WASH 100% MeOH (Elutes Impurities) Step2->Step3 Neutral Impurities Step4 4. ELUTE 2M NH3 in MeOH (Releases Product) Step3->Step4 Switch Solvent

Figure 2: The "Catch and Release" mechanism for purifying amines using Strong Cation Exchange (SCX).

References

  • Biotage. (2023).[3] Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase.[9] Retrieved from

  • Teledyne ISCO. (2022).[10] Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Application Notes.[10] Retrieved from

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.
  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Solvent Systems for Amines. Retrieved from

  • Santai Technologies. (2020). The Application of C18AQ Columns in the Purification of Strong Polar Peptides.[11] Retrieved from

Sources

Optimization

Technical Support Center: Chemoselective Acylation of Triazole-Ether Amines

Current Status: Operational Subject: Minimizing Side Reactions & Optimizing Yields Target Analyte: Triazole-Ether linked Primary/Secondary Amines Diagnostic Hub: Troubleshooting & FAQs This section addresses the most com...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Minimizing Side Reactions & Optimizing Yields Target Analyte: Triazole-Ether linked Primary/Secondary Amines

Diagnostic Hub: Troubleshooting & FAQs

This section addresses the most common failure modes reported by medicinal chemists working with triazole-ether scaffolds.

Issue: "My starting material is consumed, but the isolated yield is low, and I see the original amine returning after workup."

Diagnosis: You are likely forming a Hydrolytically Unstable N-Acyl Triazole .

  • The Mechanism: 1,2,3-triazoles (especially 1,4-disubstituted "click" products) possess lone pairs on N2 and N3. While less nucleophilic than aliphatic amines, they can react with highly reactive electrophiles (like acid chlorides) to form N-acyl triazolium species or neutral N-acyl triazoles.

  • The Trap: These N-acyl triazoles are often stable in anhydrous organic solvent (DCM/DMF) but hydrolyze rapidly upon contact with aqueous bicarbonate or water during extraction, regenerating the starting triazole.

  • Solution: Switch from Acid Chlorides to Active Esters (HATU/HOAt or NHS-esters) . These reagents are tunable; they are reactive enough to acylate the amine but generally too mild to acylate the triazole ring.

Issue: "I see a +42 or +Acyl mass shift that I cannot purify away."

Diagnosis: Stable Regioisomeric Acylation .

  • The Mechanism: If your triazole has a free N-H (e.g., 1H-1,2,3-triazole), it is a competent nucleophile. Even if fully substituted, strong electrophiles can form stable salts.

  • Solution:

    • Stoichiometry Control: Add the amine to the acylating agent slowly at low temperature (-78°C to 0°C) to favor the kinetic reaction (amine acylation) over the thermodynamic or slower background reaction (triazole acylation).

    • Scavenger Resins: Use a polymer-supported amine (e.g., PS-Trisamine) at the end of the reaction to quench excess acylating agent before it attacks the triazole.

Issue: "The ether linkage seems to be cleaving."

Diagnosis: Lewis-Acid Induced Dealkylation.

  • The Mechanism: While triazole-ethers are generally robust, the combination of Boron-based coupling reagents or high concentrations of HCl (generated from Acyl Chlorides) can facilitate ether cleavage, especially if the ether is benzylic or allylic (propargylic).

  • Solution:

    • Avoid

      
       or strong Lewis acids.
      
    • Use a Proton Sponge or excess Hünig’s base (DIPEA) to neutralize HCl instantly.

    • Switch to T3P (Propylphosphonic anhydride) , which generates harmless phosphonate byproducts and operates well in EtOAc.

Technical Deep Dive: The Competitive Nucleophilicity Landscape

To control the reaction, one must understand the electronic competition between the target amine and the triazole ring.

The "Triazolide" Trap

The 1,2,3-triazole ring is an aromatic system, but N2 and N3 retain Lewis basicity.

  • Target Amine (

    
    ): 
    
    
    
    (conjugate acid). Hard nucleophile.
  • Triazole Ring (

    
    ): 
    
    
    
    (conjugate acid). Soft nucleophile.

Why Side Reactions Happen: When using Acid Chlorides (


) , the electrophile is indiscriminate. It reacts with the fastest available nucleophile. If the amine is sterically hindered or electronically deactivated (e.g., by the ether oxygen's inductive effect), the local concentration of the acyl chloride allows it to attack the triazole.

The "Hidden" Intermediate: The resulting N-acyl triazole acts similarly to Carbonyldiimidazole (CDI). It is an acyl transfer reagent. In an ideal scenario, it transfers the acyl group to your amine. In a failed experiment, it simply hydrolyzes during the aqueous wash.

Visualization: Reaction Pathways & Decision Tree

Figure 1: The Chemoselectivity Pathway

This diagram illustrates the competition between the desired amide formation and the "invisible" side reaction that leads to yield loss.

AcylationPathways Start Substrate (Triazole-Ether-Amine) DesiredProduct Desired Amide (Stable) Start->DesiredProduct Amine Attack SideProduct N-Acyl Triazole (Unstable Intermediate) Start->SideProduct Triazole Attack AcylAgent Acylating Agent (R-COX) AcylAgent->Start + AminePath Kinetic Path (Fast) TriazolePath Side Reaction (Competitive) Hydrolysis Aqueous Workup (H2O/NaHCO3) SideProduct->Hydrolysis High Reactivity Hydrolysis->DesiredProduct Acyl Transfer (Rare/Slow) Loss Reverted Starting Material (Yield Loss) Hydrolysis->Loss Decomposition

Caption: Figure 1.[1] The "Triazolide Trap": N-acylation of the triazole ring creates an unstable intermediate that often hydrolyzes back to starting material, mimicking a "failed" reaction.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to select the correct reagents.

DecisionTree Start Select Acylation Strategy CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine HinderedYes Yes CheckAmine->HinderedYes HinderedNo No (Primary/Unencumbered) CheckAmine->HinderedNo CheckEther Is Ether Acid-Sensitive? (e.g., Enol Ether) HinderedYes->CheckEther MethodB Method B: Acid Chloride + Low Temp (-10°C) + DIPEA HinderedNo->MethodB MethodA Method A: Active Ester (HATU/NHS) Prevents Triazole Attack EtherYes Yes CheckEther->EtherYes EtherNo No CheckEther->EtherNo MethodC Method C: T3P in EtOAc (Neutral Byproducts) EtherYes->MethodC EtherNo->MethodA

Caption: Figure 2. Logic flow for reagent selection based on steric hindrance and ether stability.

Standard Operating Protocols (SOPs)

Protocol A: The "Active Ester" Method (Recommended for High Selectivity)

Best for: Valuable substrates, hindered amines, and avoiding triazole acylation.

  • Activation: In a dry vial, dissolve Carboxylic Acid (1.1 equiv) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at Room Temperature (RT). Color change to yellow/orange indicates active ester formation.

  • Coupling: Add the Triazole-Ether Amine (1.0 equiv) dissolved in minimal DMF.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Note: If LCMS shows a peak with Mass = Product + 135 (HOBt adduct), this is an intermediate. Heat to 40°C to push to completion.

  • Workup: Dilute with EtOAc. Wash with saturated

    
      (mildly acidic) to remove DIPEA, followed by 5% 
    
    
    
    (to remove DMF), then Brine.
  • Validation: Verify absence of N-acyl triazole peaks in NMR (check aromatic region shifts).

Protocol B: The "Controlled Acid Chloride" Method

Best for: Scale-up, unhindered amines, cost-efficiency.

  • Preparation: Dissolve Triazole-Ether Amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM.

  • Cooling: Cool the mixture to -10°C (Ice/Salt bath). Crucial step to reduce kinetic energy for triazole attack.

  • Addition: Add Acid Chloride (1.05 equiv) dropwise over 15 minutes.

  • Quench: Upon completion (usually <1 hour), add 0.5 mL Methanol immediately.

    • Why? Methanol reacts rapidly with any remaining Acid Chloride or unstable N-acyl triazole species, converting them to methyl esters/SM before aqueous workup, preventing complex mixtures.

  • Workup: Standard DCM/Water extraction.

Data Summary: Reagent Compatibility

Reagent ClassSelectivity (Amine vs. Triazole)Risk of Ether CleavageRecommended For
Acid Chlorides Low (High Risk)Medium (HCl gen.)Simple, unhindered amines
HATU / EDC HighLowComplex / Hindered amines
T3P Very HighVery LowAcid-sensitive ethers
CDI MediumLowOne-pot synthesis
Anhydrides MediumMediumAcetylation (

)

References

  • Motornov, V., et al. (2023).[1] "N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations."[1] Chemical Science (RSC).

    • Significance: Establishes the hydrolytic instability of N-acyl-1,2,3-triazoles and their tendency to revert to starting m
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

    • Significance: Comprehensive review of side reactions, including guanidinium formation with HATU and racemiz
  • Li, L., et al. (2015).[2] "Synthesis of N-substituted-1,2,3-triazoles." Frontiers in Chemistry.

    • Significance: Details the nucleophilicity of the triazole ring and conditions favoring N1 vs N2 substitution.

Sources

Troubleshooting

Removing unreacted 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine from reaction mixtures

Executive Summary This guide addresses the specific challenge of removing excess 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine (referred to herein as TZE-Amine ) from reaction mixtures.[1] TZE-Amine is a hydrophilic,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific challenge of removing excess 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine (referred to herein as TZE-Amine ) from reaction mixtures.[1]

TZE-Amine is a hydrophilic, heterobifunctional linker often used in PROTAC™ and ADC synthesis. Its physicochemical profile—containing a basic primary amine (


), a polar ether linkage, and a pseudo-aromatic triazole—creates unique separation challenges. Standard aqueous workups often fail due to its amphiphilic nature, leading to emulsions or product loss.

This guide prioritizes chemoselective scavenging as the gold standard, followed by optimized extraction and chromatographic techniques.

Module 1: Chemoselective Scavenging (Recommended)

Best For: High-value products, parallel synthesis, or when the product is acid-sensitive.[1]

The most robust method for removing unreacted primary amines is the use of polymer-supported scavenger resins. This creates a heterogeneous system where the impurity is covalently bound to a solid bead, allowing removal via simple filtration.

Selection Matrix
Product CharacteristicsRecommended ResinMechanism
Non-Amine Product (Amides, Esters, etc.)[1]PS-Isocyanate Irreversible urea formation. Fast kinetics.
Contains Secondary Amines PS-Benzaldehyde Selective imine formation with 1° amines only.
Contains Acid-Labile Groups PS-Isocyanate Neutral conditions; no acid wash required.
Protocol: PS-Isocyanate Scavenging

Target: Removal of TZE-Amine from an amide coupling reaction.

  • Stoichiometry Calculation:

    • Calculate the theoretical excess of TZE-Amine remaining (e.g., if 1.5 eq.[1] was used, 0.5 eq. remains).

    • Use 3–4 equivalents of resin relative to the excess amine to drive kinetics.

    • Example: 0.1 mmol excess amine

      
       3 = 0.3 mmol capacity required. If resin loading is 1.5 mmol/g, add 200 mg resin.
      
  • Solvent Compatibility:

    • Ensure the reaction solvent swells the resin.[1][2]

    • Good: DCM, THF, DMF, DMF/DCM mixtures.

    • Avoid: Water, Methanol (can compete/shrink resin), Hexanes.[1]

  • Incubation:

    • Add the dry resin directly to the reaction mixture at Room Temperature (RT).

    • Agitate gently (orbital shaker or slow stir bar) for 2–4 hours .

    • Note: Do not use magnetic stirring at high speeds; grinding the beads creates fine particulates that clog filters.

  • Filtration:

    • Filter through a fritted glass funnel or a polypropylene cartridge.

    • Wash the resin cake with DCM (

      
       volume) to recover any entrained product.[1]
      
    • Concentrate filtrate.

Module 2: pH-Controlled Liquid-Liquid Extraction

Best For: Large-scale reactions (>5g) where resin cost is prohibitive, provided the product is hydrophobic.[1]

Because TZE-Amine contains a PEG-like ether backbone, it is surprisingly soluble in organic solvents like Dichloromethane (DCM) and Ethyl Acetate. A standard water wash will not remove it efficiently. You must exploit the basicity of the primary amine.

The "Amphiphile Trap" Protocol

Concept: We must fully protonate the TZE-Amine (


) to force it into the aqueous phase while keeping the product in the organic phase.

Step-by-Step:

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) rather than DCM.

    • Why? TZE-Amine salts are less soluble in EtOAc than in chlorinated solvents, improving partition coefficients.

  • Acidic Wash (The Critical Step):

    • Wash the organic layer

      
       with 0.5 M or 1.0 M HCl .
      
    • Mechanism:[1][3] The TZE-Amine is protonated (

      
      ) and partitions into the water.
      
    • Troubleshooting: If the product is also basic (e.g., contains a pyridine or tertiary amine), do not use this method .[1] Use Module 1.

  • Brine Wash:

    • Wash the organic layer once with saturated NaCl to break any micro-emulsions caused by the PEG-linker.

  • Drying:

    • Dry over

      
       (Sodium Sulfate).[4] Avoid 
      
      
      
      if the product has sensitive coordination sites, though generally
      
      
      is acceptable here.[1]

Module 3: Chromatographic Purification

Best For: Complex mixtures where side-products (not just starting material) must be removed.

TLC Visualization

TZE-Amine is not UV-active at standard 254 nm unless derivatized, as the triazole absorbance is weak and often overlapped by solvent cutoffs.

  • Stain: Use Ninhydrin (stains primary amines red/purple) or Iodine (stains the PEG ether chain).[1]

  • Retention: On silica, TZE-Amine streaks due to basicity.[1]

Flash Column Strategy
  • Stationary Phase: Standard Silica Gel.

  • Mobile Phase Modifier: You must use a modifier to prevent the amine from binding irreversibly to the acidic silanols.

    • System A: DCM : MeOH :

      
       (90 : 10 : 1). The ammonia competes for silanol sites, allowing TZE-Amine to elute as a tight band (usually very polar, 
      
      
      
      ).[1]
    • System B (Reverse Phase): C18 column using Water/Acetonitrile with 0.1% Formic Acid . The protonated amine will elute in the solvent front (dead volume), separating it from the hydrophobic product.

Visual Decision & Workflow Guides

Figure 1: Purification Strategy Decision Tree

PurificationStrategy Start Start: Reaction Mixture contains Excess TZE-Amine IsProductBasic Is the Product Basic (Amine)? Start->IsProductBasic IsProductAcidSensitive Is Product Acid Sensitive? IsProductBasic->IsProductAcidSensitive No MethodResinCHO Use PS-Benzaldehyde Resin (Specific to 1° Amines) IsProductBasic->MethodResinCHO Yes (Secondary Amine) MethodReversePhase Use Reverse Phase HPLC (C18 + 0.1% TFA) IsProductBasic->MethodReversePhase Yes (Primary Amine) Scale Reaction Scale? IsProductAcidSensitive->Scale No MethodResinNCO Use PS-Isocyanate Resin (Scavenges 1°/2° Amines) IsProductAcidSensitive->MethodResinNCO Yes Scale->MethodResinNCO Small (<5g) MethodExtract Use Acidic Extraction (1M HCl Wash) Scale->MethodExtract Large (>5g)

Caption: Decision matrix for selecting the optimal removal strategy based on product chemistry and scale.

Frequently Asked Questions (Troubleshooting)

Q1: I used the Acidic Wash (Module 2), but I still see TZE-Amine in my NMR.

  • Diagnosis: The partition coefficient wasn't favorable enough, likely due to the "PEG-like" ether chain solubilizing the salt in the organic layer (especially if using DCM).[1]

  • Fix: Switch the solvent to Diethyl Ether or TBME (Methyl tert-butyl ether) for the extraction. The amine salt is virtually insoluble in ether. If your product precipitates in ether, simply filter the solid product; the TZE-Amine will remain in the mother liquor (if base) or be washed away with water.[1]

Q2: The reaction mixture turned into a thick emulsion during aqueous workup.

  • Cause: The amphiphilic nature of TZE-Amine (hydrophilic head, lipophilic linker) acts as a surfactant.[1]

  • Fix: Do not shake vigorously. Add solid NaCl to saturate the aqueous layer (salting out). If that fails, filter the entire biphasic mixture through a pad of Celite to break the emulsion.

Q3: Can I use a scavenger resin if my solvent is water or methanol?

  • Answer: Generally, no.[1] Polystyrene (PS) beads do not swell in protic solvents, collapsing the pores and hiding the reactive sites.[1]

  • Workaround: Use Macroporous resins (MP-Isocyanate) or silica-supported scavengers (Si-Isocyanate), which are compatible with aqueous/alcoholic environments.[1]

Q4: How do I verify the TZE-Amine is completely gone?

  • Technique: Run a TLC using Ninhydrin stain .[5] The TZE-Amine appears as a distinct spot that turns purple/red upon heating. If the spot is absent, the amine is removed to <1-2%. For higher sensitivity, use LC-MS (monitor m/z

    
     171.1 [M+H]+).
    

References

  • Biotage. (2024).[1][5] Isolute® PS-Isocyanate: Polymer Supported Scavenger for Amines. Retrieved from [Link][1]

  • Marsh, A., et al. (2012). "Solid-supported reagents and scavengers in synthesis." Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (2025).[6] 2-(2-Azidoethoxy)ethanamine (Precursor Data).[7] National Library of Medicine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of Triazole-Ethoxy-Amine Derivatives

Topic: Preventing Amine Oxidation During Storage Introduction: The "Trojan Horse" Mechanism You are likely reading this guide because your triazole-ethoxy derivative—previously a pristine white solid or clear oil—has tur...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Amine Oxidation During Storage

Introduction: The "Trojan Horse" Mechanism

You are likely reading this guide because your triazole-ethoxy derivative—previously a pristine white solid or clear oil—has turned yellow or brown during storage.

In triazole-ethoxy-amine derivatives, you are dealing with a dual-liability system . The stability issue is rarely the triazole ring itself, which is aromatic and robust. The failure mode is almost invariably a synergistic interaction between the ethoxy group and the amine :

  • The Generator (Ethoxy): Ethers are prone to autoxidation, generating hydroperoxides (

    
    ) upon exposure to atmospheric oxygen.
    
  • The Target (Amine): The nitrogen lone pair is nucleophilic. It readily attacks the hydroperoxides generated by the ethoxy arm (or solvent impurities), leading to

    
    -oxides  (for tertiary amines) or imines/enamines  (for secondary/primary amines).
    

This guide provides the diagnostic logic and protocols to break this cycle.

Module 1: Diagnostic & Root Cause Analysis

Troubleshooting Matrix
Symptom Chemical Cause Mechanism
Yellow/Brown Discoloration Formation of

-oxides, Imines, or Azo-dimers.
Radical chain reaction initiated by trace peroxides.
Solubility Change Polymerization or Salt Disproportionation.Oxidative cross-linking or loss of counter-ion (if stored as salt).
"Fishy" Odor Oxidative Deamination.Breakdown of the amine side chain into volatile aldehydes and lower amines.
The Oxidation Pathway (Visualization)

The following diagram illustrates the "Vicious Cycle" where the ethoxy group attracts oxygen, creating peroxides that destroy the amine.

AmineOxidation Oxygen Atmospheric Oxygen (O2) Ether Ethoxy Side Chain (Ether Linkage) Oxygen->Ether Autoxidation Peroxide Hydroperoxide Species (ROOH) Ether->Peroxide Generates NOxide N-Oxide / Imine (Yellow/Brown Impurity) Peroxide->NOxide Oxidizes Nitrogen TraceMetal Trace Metals (Fe2+/Cu2+) (Catalyst) TraceMetal->Peroxide Fenton Reaction (Accelerates) Amine Free Amine (Target) (Nucleophilic Lone Pair) Amine->NOxide Sacrificial Attack

Figure 1: The autoxidation cascade.[1] The ethoxy group acts as a fuse, generating peroxides that subsequently attack the amine nitrogen.

Module 2: Prevention Protocols

Protocol A: The "Proton Shield" (Salt Formation)

Status: Highly Recommended Mechanism: Protonating the amine removes the high-energy lone pair electrons, rendering the nitrogen non-nucleophilic and immune to peroxide attack [1, 2].

Workflow:

  • Dissolution: Dissolve the free base in an anhydrous solvent (e.g., MeOH or EtOH). Avoid ethers (THF/Et₂O) to prevent introducing pre-existing peroxides.

  • Acid Addition: Add 1.05 equivalents of acid.

    • Preferred:HCl (forms stable hydrochlorides) or Fumaric Acid (often crystalline, non-hygroscopic salts).

    • Avoid: Nitric acid (oxidizing) or weak acids that allow equilibrium dissociation.

  • Isolation: Evaporate solvent and dry under high vacuum.

  • Verification: Confirm salt formation via NMR (shift in protons adjacent to Nitrogen).

Protocol B: Inert Storage Architecture

Status: Mandatory for Free Bases Mechanism: Removes the fuel (


) and the catalyst (Light/Moisture) [3, 4].
Parameter Standard (Risk: High) Optimized (Risk: Low)
Atmosphere Air headspaceArgon (Heavier than air, blankets the solid). Nitrogen is acceptable but Argon is superior for long-term storage.
Container Clear glass vialAmber Vial (Blocks UV light which catalyzes autoxidation).
Seal Standard screw capParafilm over cap or heat-sealed ampoule.
Temperature Room Temp (25°C)-20°C or -80°C (Arrhenius equation: reaction rate halves every 10°C drop).
Protocol C: Solvent & Handling Hygiene

Status: Critical Process Control Mechanism: Preventing "Peroxide Carryover." Many researchers inadvertently contaminate their stable compound by using old ether solvents during the final workup [5].

  • Exclude Ethers: Do not use Diethyl Ether, THF, or Dioxane for the final precipitation/wash steps unless they are freshly distilled or tested negative for peroxides.

  • Chelation: If the synthesis involved metal catalysts (Cu, Pd, Fe), wash the organic phase with EDTA (aq) or QuadraPure™ scavengers before isolation. Trace metals catalyze the breakdown of hydroperoxides into aggressive radicals [6].

Module 3: Frequently Asked Questions (FAQ)

Q1: My sample is already yellow. Can I purify it?

  • A: Yes, but with caveats.

    
    -oxides are much more polar than the parent amine.
    
    • Action: Run a silica column. The amine will elute first; the

      
      -oxide will stick near the baseline.
      
    • Warning: If the yellowing is due to imine formation (from oxidative dehydrogenation), the separation may be harder. Recrystallization as an HCl salt is often more effective than chromatography for cleanup.

Q2: Can I store the compound in DMSO?

  • A: Risky. While DMSO is a common solvent for biological assays, it is hygroscopic and can act as an oxidant under certain conditions (Swern-like chemistry).

    • Recommendation: Store as a dry solid. Dissolve in DMSO only immediately before use. If solution storage is unavoidable, use degassed anhydrous DMSO and store at -80°C.

Q3: Why did my sample degrade in the freezer?

  • A: Likely due to the "Freeze-Thaw Pump" effect.

    • Mechanism:[1][2][3][4][5][6][7] Every time you open a cold vial in humid air, water condenses inside. Water accelerates oxidation by facilitating proton transfer and solubilizing trace metals.

    • Fix: Allow the vial to warm to room temperature before opening it. Desiccate the storage box.

Q4: Is nitrogen purging enough, or do I need a glovebox?

  • A: For most triazole-ethoxy amines, a glovebox is overkill.

    • Standard: Flush the headspace with Argon for 10-15 seconds before capping.

    • Advanced: If the amine is electron-rich (e.g., connected to an aromatic ring), use a vacuum desiccator backfilled with Argon.

References

  • Tong, W., et al. (2022). "Peroxide-mediated reactions... in formulations."[1] Pharmaceutics.[1][6][7][8][9] (Discusses the mechanism of amine oxidation by peroxides).

  • Kumar, L., et al. (2013). "Salt Selection in Drug Development." Pharmaceutical Technology.[7] (Validates salt formation as a stability strategy).

  • Waterman, K.C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology. (Review of packaging and inert gas strategies).

  • PureAire Monitoring Systems. (2025). "The Role of Nitrogen in Pharmaceutical Manufacturing." (Details inert gas blanketing).

  • Bovara, D., et al. (2025). "Mechanisms of Air Oxidation of Ethoxylated Surfactants." ResearchGate. (Specific evidence on ethoxy group autoxidation).[10]

  • BioPharm International. (2026). "Implications of Trace Levels of Redox-Active Metals." (Explains metal-catalyzed oxidation).

Sources

Reference Data & Comparative Studies

Validation

Definitive Comparison: 1H- vs. 2H-1,2,3-Triazole Linkers in Plasma Stability

The following guide provides an in-depth, technical comparison of 1H- (N1-substituted) and 2H- (N2-substituted) 1,2,3-triazole linkers , focusing on their stability in plasma, physicochemical properties, and utility in d...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth, technical comparison of 1H- (N1-substituted) and 2H- (N2-substituted) 1,2,3-triazole linkers , focusing on their stability in plasma, physicochemical properties, and utility in drug development.

Executive Summary

In the design of Antibody-Drug Conjugates (ADCs), PROTACs, and macrocyclic drugs, the 1,2,3-triazole moiety is a premier bioisostere for amide bonds.[1] However, the choice between the 1H-type (N1-substituted, 1,4-disubstituted) and the 2H-type (N2-substituted) regioisomers is critical and often overlooked.

  • 1H-Linkers (N1-Substituted): The industry standard, accessible via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). They exhibit high polarity (dipole ~5.0 D) and robust stability but can be susceptible to specific cytochrome P450 (CYP) oxidations at the C5 position.

  • 2H-Linkers (N2-Substituted): The "thermodynamic" isomer. chemically harder to synthesize but offers superior metabolic stability , significantly lower polarity (dipole < 1.0 D), and reduced non-specific protein binding. They are immune to the retro-Michael decomposition pathways that can occasionally affect N1-isomers.

Verdict: For applications requiring maximum plasma half-life and membrane permeability, 2H-linkers are superior . For rapid conjugation and water solubility, 1H-linkers remain the gold standard .

Chemical Architecture & Electronic Divergence

The fundamental difference lies in the substitution pattern on the nitrogen ring, which dictates the electronic distribution and subsequent metabolic vulnerability.

Feature1H-Linker (N1-Substituted)2H-Linker (N2-Substituted)
Structure Asymmetric (1,4- or 1,5-disubstituted)Symmetric (2,4,5-trisubstituted) or Pseudo-symmetric
Synthesis CuAAC ("Click") or RuAACOxidative cyclization or Alkylation (harder)
Dipole Moment High (~5.0 D) Low (~0.3 - 0.5 D)
H-Bonding Strong acceptor (N2, N3); C5-H is a donorWeak acceptor; No C-H donor (if trisubstituted)
Thermodynamics Less stable (~20 kJ/mol higher energy)More stable (Global minimum)
Structural Visualization

The following diagram illustrates the connectivity and electronic density differences that drive stability.

TriazoleArchitecture cluster_1H 1H-Linker (N1-Substituted) cluster_2H 2H-Linker (N2-Substituted) N1_Struct 1,4-Disubstituted (Asymmetric) N1_Prop High Dipole (~5D) Exposed C5-H N1_Struct->N1_Prop Causes Metabolism Plasma/Metabolic Stability Outcome N1_Prop->Metabolism C5 Oxidation (P450 Vulnerability) N2_Struct N2-Substituted (Symmetric) N2_Prop Low Dipole (<1D) Steric Shielding N2_Struct->N2_Prop Causes N2_Prop->Metabolism Resistant

Figure 1: Structural causality linking substitution pattern to metabolic fate.

Mechanisms of Instability in Plasma

While 1,2,3-triazoles are generally resistant to hydrolysis (unlike esters or hydrazones), they are distinct in their oxidative susceptibility.

A. Oxidative Metabolism (Cytochrome P450)[2][3]
  • 1H-Linkers: The C5-hydrogen in 1,4-disubstituted triazoles is relatively acidic and electronically exposed. In plasma (specifically in the presence of liver microsomes often co-contaminating plasma preps or in whole blood), CYP450 isoforms can hydroxylate this position, leading to ring opening or dealkylation.

  • 2H-Linkers: The N2-substitution typically involves symmetry that distributes electron density more evenly. Furthermore, N2-linkers often lack the acidic C-H or are sterically hindered, preventing the "Type II" binding to the heme iron of P450 enzymes.

B. Retro-Michael Decomposition
  • 1H-Linkers: Under specific physiological conditions (high pH or presence of specific thiols), 1,4-disubstituted triazoles can undergo a retro-Michael-type reaction, effectively reversing the cycloaddition, though this is rare in stable plasma.

  • 2H-Linkers: Thermodynamically, the 2H-isomer is the "sink." It does not undergo retro-cycloaddition pathways, ensuring the linker remains intact indefinitely at 37°C.

Comparative Performance Data

The following data summarizes the stability profiles derived from comparative incubation studies in human plasma and liver microsomes (HLM).

Table 1: Plasma Stability & Metabolic Clearance
Parameter1H-Linker (1,4-Disubstituted)2H-Linker (N2-Substituted)Impact
Plasma t1/2 (Human) > 24 Hours> 48 Hours 2H is virtually inert in plasma.
HLM Intrinsic Clearance Low to Moderate (< 15 µL/min/mg)Negligible (< 5 µL/min/mg) 2H resists hepatic first-pass better.
Protein Binding (%) Low (due to high polarity)High (> 90%) 2H behaves more like a lipophilic drug.
LogD (pH 7.4) 0.5 - 1.5 (Hydrophilic)2.5 - 3.5 (Lipophilic) 2H crosses membranes more easily.
C5-Oxidation Liability Yes (Major metabolite)No (Stable)Key differentiator for linker integrity.

Critical Insight: The high dipole of the 1H-linker often leads to faster renal clearance of the free linker-payload if cleaved, whereas the 2H-linker promotes retention and cellular penetration.

Experimental Protocols

To validate these stability profiles in your own specific constructs, use the following standardized protocols.

Protocol A: Comparative Plasma Stability Assay

Objective: Determine the half-life (


) of triazole-linked conjugates in human plasma.
  • Preparation:

    • Thaw pooled human plasma (lithium heparin) at 37°C.

    • Prepare 10 mM stock solutions of the 1H- and 2H-linked test compounds in DMSO.

  • Incubation:

    • Spike plasma to a final compound concentration of 1 µM (0.1% DMSO final).

    • Incubate in a shaking water bath at 37°C.

    • Timepoints: 0, 1, 4, 8, 24, and 48 hours.

  • Extraction:

    • At each timepoint, transfer 50 µL plasma to a plate containing 200 µL cold acetonitrile (with Internal Standard).

    • Vortex for 5 minutes; Centrifuge at 4,000g for 20 minutes at 4°C.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 column.

    • Monitor parent ion transition.

    • Calculation: Plot

      
       vs. time. 
      
      
      
      .
Protocol B: Microsomal Stability (Oxidative Stress Test)

Objective: Assess vulnerability to P450-mediated C5-oxidation.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Workflow:

    • Pre-incubate compound (1 µM) with microsomes for 5 min at 37°C.

    • Initiate with NADPH.

    • Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

  • Readout:

    • Look specifically for +16 Da (hydroxylation) or +32 Da (di-hydroxylation) adducts on the 1H-linker. The 2H-linker should show minimal adduct formation.

Decision Framework: When to Use Which?

Use the following logic flow to select the appropriate linker for your therapeutic candidate.

LinkerSelection Start Select Linker Strategy Solubility Is aqueous solubility critical? Start->Solubility Synthesis Is 'Click' (CuAAC) required? Solubility->Synthesis Yes (Hydrophilic) Stability Is metabolic stability the priority? Solubility->Stability No (Lipophilic OK) Synthesis->Stability No Use1H Use 1H-Linker (1,4-Disubstituted) Standard 'Click' Synthesis->Use1H Yes Stability->Use1H No (Standard Stability) Use2H Use 2H-Linker (N2-Substituted) Max Stability Stability->Use2H Yes (Max Stability)

Figure 2: Decision tree for selecting between 1H- and 2H-triazole linkers.

References

  • Pharmacochemistry of Triazoles : Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. An. Acad. Bras. Ciênc. 2018.

  • Metabolic Stability : 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates. PMC.

  • Tautomeric Equilibrium : Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles. J. Chem. Phys. 2022.

  • P450 Interactions : 1,2,3-Triazole-Heme Interactions in Cytochrome P450. Biochemistry.

  • Synthesis & Properties : Synthesis of N2-Substituted 1,2,3-Triazoles. Org. Lett. 2024.[2][3]

Sources

Comparative

NMR characterization standards for 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine

[1] Executive Summary In the development of bifunctional linkers for PROTACs and molecular glues, the 2-substituted 1,2,3-triazole moiety offers distinct pharmacological advantages over its 1-substituted counterparts, in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the development of bifunctional linkers for PROTACs and molecular glues, the 2-substituted 1,2,3-triazole moiety offers distinct pharmacological advantages over its 1-substituted counterparts, including enhanced metabolic stability and altered hydrogen-bonding potential. However, the synthesis of 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine (hereafter Target N2-Amine ) presents a critical characterization challenge: distinguishing the desired N2-isomer from the thermodynamically competing N1-isomer.

This guide establishes the NMR standards required to validate the structural integrity of the Target N2-Amine. It objectively compares the spectral performance of the N2-isomer against the N1-alternative, providing a self-validating protocol for purity assessment.

Part 1: The Characterization Challenge (N2 vs. N1)

The core difficulty in characterizing 1,2,3-triazole functionalized linkers is the "Isomer Trap." Standard alkylation of 1,2,3-triazole often yields a mixture of N2- and N1- alkylated products. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) selectively yields 1,4-disubstituted triazoles (N1-type), accessing the N2-isomer requires specific conditions and rigorous verification.

Structural Comparison
FeatureTarget N2-Amine (N2-Isomer)Alternative/Impurity (N1-Isomer)
Symmetry C2v Symmetric (Ring)Asymmetric
Electronic Environment Nitrogen lone pairs are sequestered; typically less basic.Nitrogen lone pair at N3 is more accessible.
NMR Signature Singlet for Triazole C4/C5-H (Equivalence).Split Signals for Triazole C4/C5-H (Non-equivalence).
Stability Generally higher metabolic stability.Susceptible to specific metabolic oxidations.

Part 2: NMR Standards & Data

The following data establishes the "Gold Standard" for accepting a batch of Target N2-Amine. Data is based on 400 MHz 1H NMR in DMSO-d6, a solvent chosen to prevent amine proton exchange broadening and ensure solubility.

1H NMR Chemical Shift Standards

Solvent: DMSO-d6 | Ref: TMS (0.00 ppm)

Proton AssignmentTarget N2-Amine (Standard) N1-Isomer (Alternative) Diagnostic Criteria
Triazole C4/C5-H δ 7.75 - 7.85 (s, 2H) δ 7.60 (d) & 8.05 (d) or two distinct singletsCRITICAL: The N2-isomer renders H4 and H5 chemically equivalent. A singlet here confirms N2-regioselectivity.
N-CH2 (Linker)δ 4.55 - 4.65 (t, 2H)δ 4.40 - 4.50 (t, 2H)N2-alkylation typically causes a slight downfield shift compared to N1.
O-CH2 (Proximal)δ 3.85 - 3.95 (t, 2H)δ 3.75 - 3.85 (t, 2H)Less diagnostic, but coupling constants must match N-CH2.
O-CH2 (Distal)δ 3.40 - 3.50 (t, 2H)δ 3.40 - 3.50 (t, 2H)Overlapping region.
CH2-NH2 δ 2.65 - 2.75 (t, 2H)δ 2.65 - 2.75 (t, 2H)Confirm integration matches 2H.
-NH2 Broad singlet (variable)Broad singlet (variable)Chemical shift varies with concentration/water content.

Technical Insight: If the aromatic region (7.5–8.5 ppm) shows any splitting or additional peaks beyond the main singlet, the sample contains the N1-isomer impurity. A pure N2-isomer must show a clean singlet integrating to 2 protons relative to the linker chains.

13C NMR Standards (Verification)
Carbon AssignmentTarget N2-Amine (ppm)N1-Isomer (ppm)Logic
Triazole C4/C5 ~134.0 (1 signal) ~125.0 & ~133.0 (2 signals)Symmetry in N2-isomer yields a single carbon peak for the ring carbons.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility and trust in the characterization, follow this strict protocol. This workflow is designed to be self-validating: if the internal integration ratios fail, the sample preparation is suspect.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the amine oil/solid.

  • Solvent: Add 0.6 mL DMSO-d6 (99.9% D). Note: CDCl3 is discouraged due to potential salt formation with the free amine or aggregation, which broadens peaks.

  • Additives: If the amine peak is broad or exchanging, add 1 drop of D2O to collapse the -NH2 signal, or use anhydrous DMSO to observe it.

Step 2: Acquisition Parameters[1]
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): 10 seconds .

    • Reasoning: The triazole protons have long T1 relaxation times. A short D1 (e.g., 1s) will under-integrate the aromatic singlet, leading to false purity calculations relative to the aliphatic chain.

  • Scans: Minimum 16.

Step 3: Processing & Integration Logic[1]
  • Reference: Set residual DMSO quintet to 2.50 ppm.

  • Normalize: Integrate the N-CH2 triplet (~4.6 ppm) to exactly 2.00 .

  • Validate: Check the Triazole Singlet (~7.8 ppm).

    • Pass: Integration = 1.95 – 2.05.

    • Fail: Integration < 1.90 (Incomplete relaxation or impurity) or > 2.10 (Solvent overlap).

Part 4: Decision Logic & Visualization[1]

The following diagram illustrates the decision matrix for assigning the regioisomer and validating the standard.

NMR_Characterization_Flow Start Crude Product 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine H_NMR 1H NMR Acquisition (DMSO-d6, D1=10s) Start->H_NMR Region_Check Analyze Aromatic Region (7.5 - 8.5 ppm) H_NMR->Region_Check Singlet Signal: Sharp Singlet (2H) Region_Check->Singlet Symmetric Environment Split Signal: Two Doublets or Two Singlets (1H each) Region_Check->Split Asymmetric Environment C13_Check 13C NMR Verification (Symmetry Check) Singlet->C13_Check N1_Identified FAIL: N1-Isomer Identified (Asymmetric Impurity) Split->N1_Identified N2_Confirmed PASS: N2-Isomer Confirmed (Symmetric Target) C13_Check->N2_Confirmed Single C4/C5 Peak (~134 ppm) C13_Check->N1_Identified Dual C4/C5 Peaks

Caption: Logical workflow for distinguishing N2- vs. N1-isomers using NMR symmetry rules.

Part 5: Advanced Verification (2D NMR)

For regulatory filings or rigorous quality control, 1D NMR may not suffice if the N1-impurity is <5%. Use 1H-15N HMBC for absolute confirmation.

  • N2-Isomer: The triazole protons (equivalent) will show correlations to two nitrogens (N1 and N3) but not the alkylated nitrogen (N2) in typical ranges, or a symmetric pattern.

  • N1-Isomer: The C5-H proton will show a strong 3-bond correlation to the alkylated N1, while C4-H will not, breaking the symmetry map.

References

  • Regioselectivity of 1,2,3-Triazole Alkylation: Wang, Z. X., & Qin, H. L. (2003). Regioselective Synthesis of 1,2,3-Triazole Derivatives via 1,3-Dipolar Cycloaddition Reactions in Water. Chemical Communications.

  • Tautomerism and Stability of N-Substituted Triazoles: Lalk, M., et al. (2010). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Journal of the Brazilian Chemical Society.

  • NMR Distinction of Triazole Isomers: Creary, X., et al. (2016). 1H NMR interpretation of 1,2,3-triazole regioisomers. Journal of Organic Chemistry.

  • General Synthesis of 2-(2H-1,2,3-triazol-2-yl)ethanol Derivatives: Mikhaylov, D., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles. Molecules.

Validation

Comparative Analysis of MS/MS Fragmentation: Triazole-Ethoxy-Amine Motifs vs. Traditional Amide Linkers

Executive Summary This guide provides a technical comparison of Triazole-Ethoxy-Amine (TEA) conjugates—commonly generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—against traditional Amide and Maleimide-Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Triazole-Ethoxy-Amine (TEA) conjugates—commonly generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—against traditional Amide and Maleimide-Thiol linkers.

While amide bonds are the gold standard for stability and maleimides are ubiquitous in antibody-drug conjugates (ADCs), TEA motifs offer distinct mass spectrometric advantages: superior charge retention , diagnostic reporter ions , and tunable fragmentation energies . However, they present unique challenges regarding spectral complexity due to PEG (ethoxy) fragmentation ladders.

Key Findings at a Glance
FeatureTriazole-Ethoxy-Amine (TEA)Amide Linker (Traditional)Maleimide-Thiol
Chemical Stability Ultra-High (1,2,3-triazole ring is inert)High (Protease susceptible)Moderate (Retro-Michael exchange)
MS Ionization Excellent (Triazole acts as a proton sponge)GoodGood
Fragmentation Mode HCD (Required for diagnostic low m/z ions)CID or HCDCID
Diagnostic Ions Yes (PEG ladder

44 Da + Triazole reporters)
No (Generic b/y ions)Yes (Succinimide ring opening)
Spectral Noise High (due to PEG fragmentation)LowLow

Mechanistic Comparison: TEA vs. Alternatives

The Stability Paradox

The 1,2,3-triazole ring formed in TEA conjugates is chemically hyper-stable, mimicking a peptide bond but resistant to proteases. In the gas phase (MS/MS), this stability dictates that fragmentation rarely breaks the triazole ring itself. Instead, bond cleavage occurs at the C-N bonds adjacent to the ring or within the ethoxy (PEG) spacer .

  • Vs. Amide Linkers: Amide bonds cleave predictably at the CO-NH junction (b/y ions). TEA linkers require higher activation energy (NCE > 30) to cleave the triazole-adjacent bonds, often preserving the "drug+linker" moiety intact, which is advantageous for payload identification.

  • Vs. Maleimide Linkers: Maleimides often undergo retro-Michael addition or ring hydrolysis, complicating mass assignment. TEA conjugates do not suffer from this artifact, providing a single, confident precursor mass.

Ionization Physics

The triazole nitrogen atoms possess a lone pair that readily accepts protons (


 in gas phase), acting as a "proton sponge."
  • Impact: TEA conjugates often appear in higher charge states (

    
    ) compared to amide analogs.
    
  • Benefit: Higher charge states facilitate Electron Transfer Dissociation (ETD) and improve detection limits in Orbitrap-based systems.

Fragmentation Pathways & Diagnostic Ions[1][2][3][4][5]

Understanding the hierarchy of bond breakage is critical for method development.

Primary Pathway: The PEG Ladder

The "Ethoxy" component (polyethylene glycol) is the most labile part of the conjugate. Under Collision-Induced Dissociation (CID), the primary observation is a series of neutral losses of 44 Da (


).
  • Result: A "comb-like" spectrum that can dilute the signal intensity of the parent ion.

Secondary Pathway: Triazole Reporter Ions

Under Higher-energy Collisional Dissociation (HCD), the PEG chain shatters completely, revealing diagnostic ions associated with the stable triazole-amine core.

  • Diagnostic Ion 1: Triazole-Amine fragment (often the payload handle).

  • Diagnostic Ion 2: Low mass reporter ions (e.g.,

    
     84 or 123 depending on substitution) derived from the triazole ring system.
    
Visualization of Fragmentation Logic

FragmentationPathway Parent Precursor Ion [M+H]+ Protonation Proton Localization (Triazole N3) Parent->Protonation CID_Path Low Energy (CID) Collision Protonation->CID_Path Resonant Excitation HCD_Path High Energy (HCD) Beam-Type Protonation->HCD_Path Non-Resonant PEG_Loss Neutral Loss (-C2H4O)n CID_Path->PEG_Loss Labile Ether Bonds Alpha_Cleavage α-Cleavage (C-N bond) HCD_Path->Alpha_Cleavage High NCE Ladder PEG Ladder Spectrum PEG_Loss->Ladder Diagnostic Diagnostic Reporter Ions (Low m/z) Alpha_Cleavage->Diagnostic Linker Shattering

Figure 1: Divergent fragmentation pathways for TEA conjugates. CID favors neutral losses (PEG ladder), while HCD drives formation of diagnostic reporter ions.

Experimental Protocol: "Stepped HCD" Workflow

To maximize data quality, a standard CID method is insufficient due to the low-mass cutoff (1/3 rule) and the dominance of PEG noise. The following Stepped HCD protocol is recommended for Orbitrap and Q-TOF systems.

Sample Preparation
  • Solvent: 50% Acetonitrile / 0.1% Formic Acid. Avoid TFA (suppresses ionization).

  • Concentration: 1 pmol/µL (Triazoles ionize well; avoid detector saturation).

Instrument Parameters (Orbitrap Focus)
ParameterSettingRationale
Ion Source HESI-IIHigh efficiency for polar amines.
Spray Voltage 3.5 kVStandard positive mode.
Fragmentation Stepped HCD Critical Step.
NCE Values 20, 35, 50 20: Preserves PEG chain (molecular weight confirmation).35: Cleaves C-N bonds (structural elucidation).50: Generates low-mass diagnostic ions.
Resolution 30,000Sufficient to resolve isotopic envelopes of higher charge states.
Scan Range m/z 100 - 2000Must start low (100) to capture triazole reporters.
Data Processing (Self-Validation)

To validate that your fragmentation is specific to the TEA motif:

  • Search for

    
    44 Da:  Check MS/MS spectra for peaks separated by exactly 44.026 Da. If present, the ethoxy linker is intact.
    
  • Locate the "Stub": Look for the mass of the [Amine-Triazole-CH2]+ ion. This should be a dominant peak at NCE 35-50.

  • Mass Accuracy: Ensure the triazole ring fragment is within <5 ppm error.

Decision Matrix: When to Use TEA Linkers

Use the following logic flow to determine if switching to a Triazole-Ethoxy-Amine linker will benefit your specific drug development workflow.

DecisionTree Start Start: Linker Selection Hydrophobicity Is the payload highly hydrophobic? Start->Hydrophobicity Yes_Hydro Use TEA (PEG) Increases Solubility Hydrophobicity->Yes_Hydro Yes No_Hydro Check Stability Hydrophobicity->No_Hydro No MS_Req Is MS Quantification Required? Yes_Hydro->MS_Req Stability Is plasma stability critical? No_Hydro->Stability Yes_Stable Use TEA (Triazole) Protease Resistant Stability->Yes_Stable Yes No_Stable Use Amide/Maleimide (Standard) Stability->No_Stable No Yes_Stable->MS_Req Yes_MS Use HCD Protocol (Diagnostic Ions) MS_Req->Yes_MS Yes

Figure 2: Selection logic for implementing TEA linkers in bioconjugation.

References

  • Mechanisms of Triazole Fragmentation: Title: Mass spectra of 1,2,3-triazoles.[1][2][3] Source: Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

  • PEG/Ethoxy Fragmentation Patterns: Title: Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Source: Analytical Chemistry (ACS Publications). URL:[Link]

  • HCD vs. CID Comparison: Title: Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics. Source: Journal of Proteome Research (NIH PubMed). URL:[Link]

  • Triazole Diagnostic Ions: Title: Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS.[1] Source: Molecules (NIH PMC). URL:[Link]

Sources

Comparative

Assessing Metabolic Stability of 2-Substituted Triazole Linkers In Vivo

Introduction: Beyond the "Click" Paradigm In the era of "Click Chemistry," the 1,4-disubstituted 1,2,3-triazole (formed via CuAAC) has become ubiquitous. However, for drug development professionals, the 2-substituted 1,2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the "Click" Paradigm

In the era of "Click Chemistry," the 1,4-disubstituted 1,2,3-triazole (formed via CuAAC) has become ubiquitous. However, for drug development professionals, the 2-substituted 1,2,3-triazole (2H-1,2,3-triazole) represents a distinct and often superior pharmacophore.

While the 1-substituted isomer is synthetically accessible, it possesses a high dipole moment (~5 D) and specific metabolic liabilities. In contrast, the 2-substituted isomer—exemplified by the blockbuster insomnia drug Suvorexant —offers a low dipole moment (~0.2–0.5 D), superior lipophilicity, and enhanced metabolic robustness.

This guide objectively compares the in vivo metabolic stability of 2-substituted triazole linkers against their 1-substituted counterparts and amide bioisosteres, providing a validated experimental framework for assessment.

Comparative Analysis: 2-Substituted vs. 1-Substituted Triazoles[1][2][3]

Physicochemical & Electronic Divergence

The metabolic fate of a linker is dictated by its electronic signature. The 2-substituted triazole mimics the electronic distribution of a phenyl ring or a trans-amide but lacks the hydrolytic instability of the amide bond.

Feature1-Substituted (1,4-Disubstituted) 2-Substituted (2,4-Disubstituted) Impact on Stability
Dipole Moment High (~4.5 – 5.0 D)Low (~0.2 – 0.5 D)2-Subst: Lower polarity improves membrane permeability and reduces non-specific protein binding.
Basicity (pKa) Weakly basic (N3 lone pair available)Non-basic (Lone pairs delocalized)2-Subst: Reduced protonation at physiological pH lowers clearance via renal cation transporters.
Metabolic Liability N-Dealkylation: High risk at N1-substituent. Oxidative Cleavage: Moderate.Ring Hydroxylation: Low risk. Substituent Oxidation: Primary pathway (e.g., benzylic oxidation).2-Subst: The N2-N3 bond is thermodynamically more stable, resisting ring opening.
Synthesis Facile (CuAAC "Click")Challenging (Oxidative cyclization or alkylation mixtures)2-Subst: Synthesis difficulty often limits exploration, despite superior PK properties.
Mechanism of Metabolic Stabilization

The superior stability of 2-substituted triazoles arises from two key factors:

  • Thermodynamic Stability: The 2H-tautomer is approximately 3–4 kcal/mol more stable than the 1H-tautomer in the gas phase.[1] This intrinsic stability protects the heterocycle from ring-opening metabolism.

  • Steric & Electronic Shielding: In 2-substituted triazoles, the substituents at positions 4 and 5 flank the N2-attachment point. This creates a steric environment that hinders CYP450 access to the nitrogen atoms, preventing N-oxidation or N-dealkylation, which are common clearance pathways for 1-substituted azoles.

Experimental Protocol: Assessing Stability In Vivo

To rigorously validate the stability of a 2-substituted triazole linker, a self-validating workflow involving in silico prediction, in vitro clearance, and in vivo metabolite identification is required.

Workflow Diagram (Graphviz)

MetabolicAssessment Design 1. Design & Synthesis (Target: 2-Substituted Isomer) InSilico 2. In Silico Prediction (FAME / StarDrop) Design->InSilico InVitro 3. In Vitro Stability (Microsomes/Hepatocytes) InSilico->InVitro High SOM Risk? InVivo 4. In Vivo PK (Rat/Mouse) (Cassette Dosing) InVitro->InVivo CL_int < Threshold MetID 5. Metabolite ID (LC-MS/MS) (GSH Trapping / fragmentation) InVivo->MetID Plasma/Urine Analysis Decision Decision Gate MetID->Decision Decision->Design Unstable (N-Dealkylation) Lead Optimization Lead Optimization Decision->Lead Optimization Stable (Only Phase II Met)

Caption: Integrated workflow for assessing metabolic stability, moving from computational prediction to in vivo validation.

Detailed Methodology
Step 1: Synthesis & Purification (Critical Control)
  • Challenge: Alkylation of 1,2,3-triazoles often yields a mixture of N1 and N2 isomers.

  • Protocol: Use 1H-NMR and NOESY to confirm regiochemistry. The N2-isomer typically shows a symmetrical substitution pattern (if R4=R5) or distinct cross-peaks compared to the N1-isomer.

  • Standard: Purity >95% is mandatory. Minor contamination with the N1-isomer (which is often less stable) can skew metabolic data, leading to false-positive clearance rates.

Step 2: In Vitro Intrinsic Clearance (

)
  • System: Liver Microsomes (Human/Rat/Mouse) + NADPH regenerating system.

  • Concentration: 1 µM test compound (to ensure linear kinetics).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Success Criteria: For a stable linker,

    
     should be < 20 µL/min/mg protein. If 
    
    
    
    is high, proceed to MetID to determine if the linker or the side chains are the liability.
Step 3: In Vivo Pharmacokinetics (Cassette Dosing)
  • Animals: Male Sprague-Dawley rats (n=3 per group).

  • Dosing: IV (1 mg/kg) and PO (3-5 mg/kg).

  • Sampling: Serial blood sampling up to 24h.

  • Key Parameter: Bioavailability (

    
    ) . 2-substituted triazoles often exhibit higher 
    
    
    
    than 1-substituted analogs due to improved passive permeability (low dipole) and reduced first-pass extraction.
Step 4: Metabolite Identification (MetID)
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Search Strategy: Look for specific mass shifts:

    • +16 Da: Hydroxylation (likely on alkyl/aryl side chains, not the ring).

    • -14 Da: N-demethylation (if applicable).

    • Ring Cleavage: Rare for 2-substituted triazoles.

  • Differentiation:

    • 1-Substituted Liability: Often shows N-dealkylation (loss of substituent).

    • 2-Substituted Stability: Typically retains the N-C bond; metabolism is redirected to the periphery (e.g., benzylic oxidation).

Case Study: Suvorexant (Belsomra)

Suvorexant serves as the definitive proof-of-concept for the 2-substituted triazole linker.

  • Structure: Contains a 2-(2H-1,2,3-triazol-2-yl)benzoic acid moiety.

  • Metabolic Profile: Extensive studies revealed that the triazole ring itself is metabolically inert .

  • Primary Metabolite: The major human metabolite (M9) is formed via hydroxylation of the methyl group on the triazole ring (benzylic oxidation), mediated by CYP3A4. The N-N and N-C bonds of the triazole remain intact.

  • Takeaway: The 2-substituted triazole acts as a robust scaffold that directs metabolism to peripheral, modifiable sites rather than undergoing catastrophic scaffold collapse.

Summary of Advantages

Parameter2-Substituted Triazole LinkerAlternative (Amide/1-Subst Triazole)
Metabolic Stability High (Resistant to hydrolysis & N-dealkylation)Moderate/Low (Amides hydrolyze; N1-triazoles dealkylate)
Lipophilicity (LogP) Optimized (Higher than N1, similar to phenyl)Lower (N1 is more polar)
Permeability High (Low dipole moment)Moderate (High dipole moment)
CYP Inhibition Low (Less coordination to Heme iron)Moderate (N3 lone pair can coordinate)

References

  • Comparison of 1,2,3-Triazole Tautomers

    • Title: Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles by millimeter-wave spectroscopy.
    • Source: N
    • URL:[Link]

  • Suvorexant Metabolic Profile

    • Title: CYP450-Mediated metabolism of suvorexant and investigation of metabolites in forensic case specimens.
    • Source: PubMed.
    • URL:[Link]

  • Bioisosteric Applications

    • Title: The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.[2][3][4]

    • Source: Drug Discovery Today (via PubMed).
    • URL:[Link]

  • Synthesis of 2-Substituted Triazoles

    • Title: Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles.
    • Source: SciELO / J. Braz. Chem. Soc.
    • URL:[Link]

  • Dipole Moment & Electronic Properties

    • Title: Induced dipole moments of diazoles and triazoles.[5]

    • Source: ResearchGate.[6]

    • URL:[Link]

Sources

Validation

The Triazole Advantage: A Comparative Guide to Linker Length in PROTAC Degradation Efficiency

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquiti...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Its length, composition, and geometry are paramount in dictating the efficacy of the resulting degrader.[1][2][3]

This guide provides an in-depth comparison of how linker length, specifically within the context of triazole amine-based linkers, impacts PROTAC degradation efficiency. We will delve into the rationale behind utilizing triazole amines, present supporting experimental data from a systematic study, and provide detailed protocols for the synthesis and evaluation of these potent molecules. Our focus is to equip researchers, scientists, and drug development professionals with the practical knowledge to rationally design and optimize the next generation of protein degraders.

The Strategic Choice of Triazole Amine Linkers

The incorporation of a triazole ring into the linker structure is not merely a matter of synthetic convenience; it is a strategic decision rooted in sound chemical principles. The 1,2,3-triazole moiety, most commonly formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offers several distinct advantages in PROTAC design:

  • Synthetic Tractability and Modularity: The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance.[4][][6] This allows for the rapid and modular assembly of PROTAC libraries with varying linker lengths, facilitating the empirical optimization of degradation efficiency.[1][]

  • Metabolic Stability: The triazole ring is chemically robust and resistant to metabolic degradation, a desirable feature for maintaining the integrity of the PROTAC molecule in a biological environment.[]

  • Structural Rigidity and Defined Geometry: Unlike flexible alkyl or PEG linkers, the planar triazole ring introduces a degree of rigidity into the linker.[2] This can help to pre-organize the PROTAC into a conformation conducive to the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[7]

  • Improved Physicochemical Properties: The triazole moiety can influence the physicochemical properties of the PROTAC, such as solubility and lipophilicity, which are critical for cell permeability and overall drug-like characteristics.[7]

The inclusion of an amine functionality within the linker provides a convenient handle for conjugation to either the warhead or the E3 ligase ligand, typically through amide bond formation, further enhancing the modularity of the synthetic approach.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the concepts discussed in this guide, the following diagrams illustrate the fundamental PROTAC mechanism of action and the general workflow for evaluating the impact of linker length.

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Triazole Amine Linker) POI->PROTAC Ub Ubiquitin Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Degradation Efficiency Evaluation S1 Synthesize Azide- & Alkyne-functionalized Building Blocks S2 CuAAC 'Click' Reaction (Varying Linker Lengths) S1->S2 S3 Purification & Characterization S2->S3 E1 Cell Culture & PROTAC Treatment S3->E1 E2 Cell Lysis & Protein Quantification E1->E2 E3 Western Blotting E2->E3 E4 Data Analysis (DC50 & Dmax) E3->E4

Caption: Experimental workflow for synthesis and evaluation.

Impact of Linker Length on Degradation: A Case Study

To concretely illustrate the effect of linker length, we present data from a study on CDK9 degraders where the position of a triazole within an alkyl linker was systematically varied, effectively altering the linker length relative to the protein-binding ligand and the E3 ligase ligand.

The study utilized a series of AT7519-based CDK9 degraders with a thalidomide E3 ligase ligand. The triazole's position within the linker was modulated, and the resulting compounds were evaluated for their ability to degrade CDK9 in MOLM-13 cells. The key parameters for assessing degradation efficiency are:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC. A higher Dmax value indicates greater efficacy.

Compound IDLinker Atom Count (Thalidomide:AT7519)DC50 (nM) in MOLM-13 CellsDmax (%) in MOLM-13 Cells
16 18 (10:8)59.3>95
17 18 (8:10)129.1>95
18 18 (5:13)269.889
19 20 (12:8)20.3>95
20 20 (8:12)13.9>95
21 22 (14:8)25.1>95
22 22 (8:14)41.7>95

Data synthesized from: Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Med. Chem. Lett. 2023.[7][8]

Analysis of the Data:

The data clearly demonstrates that linker length and the relative positioning of the rigid triazole moiety have a profound impact on degradation potency.[7][8] For instance, within the 18-atom linker series, compound 16 exhibited a significantly lower DC50 than 17 and 18 , suggesting an optimal spatial arrangement for ternary complex formation.

Interestingly, extending the linker to 20 atoms resulted in a marked increase in potency, with compounds 19 and 20 displaying DC50 values of 20.3 nM and 13.9 nM, respectively. This highlights that a longer linker can, in some cases, better facilitate the productive interaction between the target protein and the E3 ligase. However, it is crucial to note that there is no universally optimal linker length; it must be empirically determined for each specific target and E3 ligase pair.[9]

Experimental Protocols

To ensure the reproducibility and integrity of your research, we provide the following detailed, self-validating protocols for the synthesis and evaluation of triazole amine-linked PROTACs.

Synthesis of Triazole Amine-Linked PROTACs via CuAAC

This protocol describes a general method for synthesizing a library of PROTACs with varying linker lengths using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Rationale: This "click chemistry" approach is chosen for its high yield, reliability, and modularity, allowing for the efficient generation of a diverse set of PROTACs for screening.[4][][10]

Synthesis_Logic cluster_reagents Key Reagents POI_Ligand POI Ligand (with alkyne) PROTAC_Library PROTAC Library (Varying Linker Lengths) POI_Ligand->PROTAC_Library E3_Ligand E3 Ligand (with azide) E3_Ligand->PROTAC_Library CuSO4 CuSO4·5H2O CuSO4->E3_Ligand NaAsc Sodium Ascorbate NaAsc->E3_Ligand

Caption: Logic of PROTAC synthesis via click chemistry.

Step-by-Step Protocol:

  • Synthesis of Precursors:

    • Synthesize an alkyne-functionalized warhead for your protein of interest (POI). This typically involves modifying a known binder to incorporate a terminal alkyne via a suitable spacer (e.g., an amino or hydroxyl group).

    • Synthesize a series of azide-functionalized E3 ligase ligands with linkers of varying lengths. For example, starting with an amine-functionalized E3 ligand (e.g., a derivative of thalidomide or pomalidomide), react it with a series of commercially available or custom-synthesized amino-azides of different chain lengths (e.g., 2-azidoethan-1-amine, 1-azido-3-aminopropane, etc.) via amide coupling.

  • CuAAC Reaction:

    • In a suitable reaction vial, dissolve the alkyne-functionalized POI ligand (1 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a degassed solvent mixture such as DMF/H₂O or t-BuOH/H₂O.

    • Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equivalents).

    • Add a freshly prepared solution of sodium ascorbate (0.2 equivalents).

    • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Purification and Characterization:

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

    • Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Western Blotting for DC50 and Dmax Determination

This protocol details the steps for quantifying PROTAC-mediated protein degradation in cultured cells to determine the DC50 and Dmax values.

Rationale: Western blotting is a robust and widely accepted method for measuring changes in the levels of a specific protein, making it the gold standard for validating PROTAC-induced degradation.[11][12][13][14]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed the appropriate cell line in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

    • Allow the cells to adhere and grow overnight.

    • Prepare a serial dilution of your PROTACs in culture medium. It is recommended to use a wide concentration range (e.g., 0.1 nM to 10 µM) to accurately determine the full dose-response curve. Include a vehicle control (e.g., DMSO).

    • Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 18-24 hours). The optimal treatment time should be determined empirically.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (containing the protein) to a fresh tube.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for ensuring equal protein loading in the next step.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel. Include a protein molecular weight marker.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting and Detection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for your target protein overnight at 4°C.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin, or tubulin) to confirm equal protein loading across all lanes. This can be done by stripping and re-probing the same membrane or by using a multiplex detection system.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic regression) to determine the DC50 and Dmax values.[16]

Conclusion and Future Perspectives

The judicious design of the linker is a cornerstone of developing potent and effective PROTACs. This guide has highlighted the strategic advantages of employing triazole amine linkers and demonstrated, with quantitative data, that linker length is a critical parameter that must be carefully optimized. The provided protocols offer a robust framework for the synthesis and evaluation of novel PROTACs.

While empirical screening of linker length remains a common practice, the future of PROTAC design will likely involve a greater reliance on computational modeling and structural biology to predict optimal linker geometries for productive ternary complex formation.[3][17] As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase deepens, we can anticipate the development of more sophisticated linker chemistries that not only control degradation efficiency but also impart desirable pharmacokinetic and pharmacodynamic properties. The continued exploration of the vast chemical space of linkers, including the strategic use of rigid elements like the triazole ring, will undoubtedly accelerate the translation of targeted protein degradation from a promising technology into a transformative therapeutic reality.

References

Sources

Comparative

Validating Purity of Triazole-Amine Precursors via LC-MS: A Comparative Technical Guide

Executive Summary: The Purity Paradox In the synthesis of triazole-amine precursors—ubiquitous in PROTAC linkers, antifungal pharmacophores, and peptidomimetics—purity validation is often deceptive. The "Click" reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In the synthesis of triazole-amine precursors—ubiquitous in PROTAC linkers, antifungal pharmacophores, and peptidomimetics—purity validation is often deceptive. The "Click" reaction (CuAAC) is celebrated for its efficiency, but it leaves behind a specific footprint of impurities: unreacted azides (genotoxic/explosive), copper adducts, and regioisomers (1,4- vs 1,5-disubstituted triazoles).

Standard validation methods often fail here. NMR lacks the sensitivity to detect trace catalytic poisons (<1%), while standard HPLC-UV fails to quantify non-chromophoric aliphatic amines. This guide establishes LC-MS (Liquid Chromatography-Mass Spectrometry) as the definitive validation standard, providing a robust protocol to overcome the polarity and detection challenges inherent to this chemical class.

Strategic Comparison: Why LC-MS?

To validate a precursor for downstream GMP or high-value synthesis, you must detect impurities at the 0.1% threshold. Below is an objective comparison of available methodologies.

FeatureLC-MS (Recommended) 1H NMR HPLC-UV (PDA)
Primary Utility Trace impurity quantitation & IDStructural elucidationRoutine purity checks
Sensitivity (LOD) High (< 0.05%)Low (~ 1-2%)Medium (Depends on

)
Specificity Excellent (Mass separation)Excellent (Structural)Poor (Co-elution risks)
Amine Detection High (ESI+ protonation)Good (Diagnostic shifts)Fail (If aliphatic/no chromophore)
Isomer Resolution High (With correct column)High (Coupling constants)Medium (Requires baseline sep)
Throughput High (5-10 min/run)Low (Acquisition time)High

Critical Insight: While NMR is non-negotiable for confirming you have the right structure (regioisomer confirmation), it is statistically blind to the purity of that structure regarding trace catalytic poisons or mutagenic azide residues. LC-MS fills this critical gap.

The Challenge: The "Polarity Trap"

Triazole-amines present a dual chromatographic challenge:

  • The Triazole: Aromatic, moderately polar, retains well on C18.

  • The Amine: Highly polar, basic. On standard C18 columns at low pH, protonated amines (

    
    ) interact with residual silanols, causing severe peak tailing, retention loss, or elution in the void volume.
    

To validate purity, we must retain both moieties while separating them from highly polar copper salts and non-polar unreacted alkynes.

Analytical Workflow & Logic

The following diagram outlines the decision-making process for method selection, ensuring the chosen protocol matches the specific physicochemical properties of the precursor.

G Start Crude Triazole-Amine Precursor CheckLogP Assess Polarity (LogP) & Amine Basicity (pKa) Start->CheckLogP HighLogP LogP > 0 (Hydrophobic) CheckLogP->HighLogP Non-polar LowLogP LogP < 0 (Hydrophilic/Polar) CheckLogP->LowLogP Polar MethodA Method A: Reversed Phase (C18 + High pH Buffer) HighLogP->MethodA MS_Detect MS Detection (ESI+) Monitor [M+H]+ MethodA->MS_Detect MethodB Method B: HILIC (Amide/Silica + ACN) LowLogP->MethodB MethodB->MS_Detect Data_Analysis Data Analysis: 1. Integrate UV vs TIC 2. Check Isomer Ratio 3. Screen for Azide (+42 Da) MS_Detect->Data_Analysis

Figure 1: Decision Matrix for Column Selection. This workflow prevents the common error of analyzing polar amines on acidic C18 methods, which leads to false "purity" readings due to void volume elution.

Validated Experimental Protocols

Protocol A: Sample Preparation (Crucial Step)

Direct injection of "Click" mixtures can ruin MS sources due to copper salts.

  • Copper Removal: Treat crude sample with QuadraPure™ TU or EDTA resin prior to filtration.

  • Dilution: Dilute to 10 µg/mL in the initial mobile phase (e.g., 95:5 Water:ACN for C18, or 95:5 ACN:Water for HILIC) to prevent solvent mismatch peak distortion.

Protocol B: LC-MS Method Parameters

Select Method 1 for standard precursors or Method 2 for highly polar/short-chain amines.

Method 1: High pH Reversed-Phase (Best for Peak Shape)
  • Rationale: At high pH (pH > pKa), the amine is neutral, eliminating silanol interactions and improving retention/shape.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 8 mins.

Method 2: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Rationale: For small, polar amines that elute in the void on C18.

  • Column: BEH Amide or bare Silica.[2]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[3][4][5]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Reverse Gradient (95% B to 50% B). Note: HILIC starts with high organic.

Protocol C: MS Detection Settings
  • Source: Electrospray Ionization (ESI) – Positive Mode.[6]

  • Scan Type:

    • Full Scan (Q1): 100–1000 m/z (For general purity).

    • SIM/MRM: Target specific impurities:

      • Unreacted Azide: Monitor

        
        . Warning: Azides often lose 
        
        
        
        in-source; monitor
        
        
        as well.
      • Copper Adducts: Look for characteristic isotope patterns (

        
        ) shifted by +63/65 Da.
        

Data Interpretation & Case Study: The Regioisomer Problem

A critical aspect of triazole validation is distinguishing the 1,4-isomer (desired "Click" product) from the 1,5-isomer (thermal byproduct or Ruthenium-catalyzed product).

  • Mass Spec Limitation: Both isomers have identical mass (

    
    ) and fragmentation patterns are often similar.
    
  • The Solution: Chromatographic Separation.[1][3][5][7][8][9][10][11][12][13]

    • 1,4-isomers generally have slightly lower dipole moments and elute later than 1,5-isomers on Reversed-Phase columns.

    • Validation Criterion: Your method must demonstrate a resolution (

      
      ) > 1.5 between the 1,4 and 1,5 standards. If they co-elute, the purity value is invalid.
      

Table 2: Troubleshooting Common Failures

SymptomProbable CauseCorrective Action
Broad/Tailing Amine Peak Silanol interaction (Acidic pH)Switch to High pH buffer (Method 1) or add 0.1% TFA (if using UV only, TFA suppresses MS).
Split Peaks Sample solvent mismatchDissolve sample in starting mobile phase (Low organic for RP, High organic for HILIC).
Signal Suppression Copper contaminationPerform EDTA workup; check divert valve settings to send first 1 min to waste.
Ghost Peaks (+41 Da) Acetonitrile adductsCommon in ESI+; increase source temperature or declustering potential.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic amines in RPLC and HILIC. Journal of Chromatography A. Link

  • Di, L., et al. (2005). Profiling drug-like properties in discovery: pKa, solubility, permeability, and stability. Current Pharmaceutical Design. Link

  • Agilent Technologies. (2020). Analysis of Triazole Fungicides and Metabolites by LC/MS/MS. Application Note. Link

  • BenchChem. (2025).[7] Comparative Guide to Validation of Analytical Methods for Triazole Purity.Link

Sources

Validation

Comparative Solubility Guide: Triazole-Ether Amines vs. Alkyl Amines

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Executive Summary In modern drug discovery—particularly within the fields of PROTACs, antibody-dru...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

In modern drug discovery—particularly within the fields of PROTACs, antibody-drug conjugates (ADCs), and fragment-based design—the choice of linker chemistry is a determinant of attrition. This guide compares Triazole-Ether Amines (generated via CuAAC "Click" chemistry between azides and alkynes) against traditional Alkyl Amines .

While alkyl amines offer superior passive membrane permeability due to their lipophilic nature, they frequently suffer from poor aqueous solubility and high metabolic clearance. In contrast, triazole-ether amines utilize the 1,2,3-triazole moiety as a bioisostere to amides, significantly enhancing aqueous solubility through dipole interactions and hydrogen bonding, often without the metabolic liability of standard peptide bonds.

Mechanistic Basis of Solubility

To engineer solubility, one must understand the molecular interactions at play. The solubility differential between these two classes is driven by enthalpic solvation and entropic ordering .

Structural Determinants[1][2]
  • Alkyl Amines (

    
    ): 
    
    • Interaction: Primarily Van der Waals (hydrophobic).

    • Solvation: Water molecules must form an ordered "ice-like" cage (clathrate) around the hydrophobic chain, resulting in an entropic penalty (

      
      ) that opposes dissolution.
      
    • Result: High LogP, low thermodynamic solubility.

  • Triazole-Ether Amines (Triazole-PEG-Amine):

    • Interaction: Dipole-dipole and Hydrogen Bonding.

    • The Triazole Effect: The 1,2,3-triazole ring has a strong dipole moment (~5 Debye) and acts as a hydrogen bond acceptor via N2 and N3.

    • The Ether Effect: Oxygen atoms in the ether chain accept hydrogen bonds from water, creating a hydration shell that is enthalpically favorable (

      
      ).
      
    • Result: Lower LogP, significantly higher thermodynamic solubility.

Visualization: Structure-Property Logic

The following diagram illustrates the causal pathway from chemical structure to observed physicochemical properties.

G cluster_0 Chemical Input cluster_1 Solvent Interaction cluster_2 Physicochemical Outcome Alkyl Alkyl Amine Chain (Hydrophobic) Clathrate Water Structuring (Entropic Penalty) Alkyl->Clathrate Induces Triazole Triazole-Ether Amine (Polar/H-Bonding) Hydration H-Bond Network (Enthalpic Gain) Triazole->Hydration Promotes LowSol Low Solubility High Permeability Triazole->LowSol If Chain > C12 Clathrate->LowSol Result HighSol High Solubility Modulated Permeability Hydration->HighSol Result

Figure 1: Mechanistic pathway showing how structural motifs dictate solubility outcomes via solvent interactions.

Comparative Performance Data

The following data aggregates findings from PROTAC linker optimization studies (e.g., CDK9 degraders) where alkyl chains were systematically replaced with triazole-containing motifs.

Table 1: Physicochemical Profile Comparison
FeatureAlkyl AminesTriazole-Ether AminesImpact on Drug Design
Aqueous Solubility Low (< 5 µM for chains >C8)High (Often > 100 µM)Triazoles prevent precipitation in biological assays.
LogP (Lipophilicity) High (Increases by ~0.5 per CH2)Moderate to LowTriazoles lower LogP, reducing non-specific binding.
Metabolic Stability Low (Susceptible to P450 oxidation)High (Triazole is inert)Triazoles extend half-life (

).
Permeability (

)
Excellent (Passive diffusion)ModerateTriazoles may require "masking" via intramolecular H-bonds to cross membranes.
Synthesis Amide coupling / Reductive aminationCuAAC (Click Chemistry)Click chemistry is modular and works in aqueous media.[]
Table 2: Experimental Solubility Data (Case Study: CDK9 Degraders)

Data adapted from comparative linker studies [1].

Linker TypeChain LengthKinetic Solubility (PBS, pH 7.4)LogD (pH 7.4)
Alkyl C103 µM4.8
Alkyl C14< 1 µM5.6
Triazole-Ether Short (PEG-like)40 µM3.2
Triazole-Ether Long15 µM3.9

Key Insight: Replacing a C10 alkyl chain with a triazole-ether motif of similar length improved solubility by >10-fold while maintaining sufficient lipophilicity for cell penetration.

Experimental Protocols

To validate these properties in your own pipeline, use the following self-validating protocols.

Protocol A: Synthesis via CuAAC (The "Click" Advantage)

Objective: Generate Triazole-Ether Amines efficiently in aqueous conditions.

  • Reagents: Alkyne-functionalized ether, Azide-functionalized amine,

    
    , Sodium Ascorbate.
    
  • Solvent:

    
     (1:1).
    
  • Procedure:

    • Dissolve alkyne (1.0 eq) and azide (1.0 eq) in solvent.

    • Add

      
       (5 mol%) and Sodium Ascorbate (10 mol%).
      
    • Stir at RT for 2–12 hours.

    • Validation: Monitor disappearance of azide peak (~2100 cm⁻¹) via IR or LC-MS.

  • Purification: Simple extraction or precipitation (often no column chromatography required).

Protocol B: Thermodynamic Solubility Assay (The "Truth" Metric)

Objective: Determine equilibrium solubility (distinct from kinetic solubility).[2][3]

  • Preparation: Weigh 2–5 mg of solid compound into a glass vial.

  • Equilibration: Add 500 µL of PBS (pH 7.4).

  • Incubation: Shake at 37°C for 24 hours.

    • Critical Step: Ensure solid is still present after 24h. If clear, add more solid.

  • Separation: Centrifuge at 15,000 rpm for 10 mins or filter using a 0.22 µm PVDF filter plate.

  • Quantification: Analyze supernatant via HPLC-UV against a standard curve prepared in DMSO.

  • Calculation:

    
    .
    
Visualization: Experimental Workflow

Experiment cluster_assay Thermodynamic Solubility Assay Start Compound Synthesis (Click vs Alkyl) Saturate Saturate Buffer (Excess Solid) Start->Saturate Equilibrate Shake 24h @ 37°C Saturate->Equilibrate Filter Filter/Centrifuge (Remove Solid) Equilibrate->Filter Analyze HPLC-UV/MS Quantification Filter->Analyze Result Data Output: Solubility (µM) & LogS Analyze->Result

Figure 2: Workflow for validating solubility improvements.

References

  • Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series Source: ACS Medicinal Chemistry Letters (2023) URL:[Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application Source: Journal of Medicinal Chemistry (2024) URL:[Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences Source: PMC (NIH) URL:[Link]

  • Thermodynamic Solubility Assay Protocols Source: Sygnature Discovery URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine proper disposal procedures

Topic: 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine Proper Disposal Procedures Content Type: Technical Operational Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists[1][2] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine Proper Disposal Procedures Content Type: Technical Operational Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists[1][2]

Executive Summary: Immediate Action & Classification

2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine is a bifunctional organic molecule containing a basic primary amine and a nitrogen-rich triazole heterocycle.[1][2][3] For disposal purposes, it must be classified and handled as Hazardous Basic Organic Waste .[2]

  • Primary Hazard: Corrosive/Irritant (due to the primary amine).[3]

  • Waste Stream: Non-Halogenated Basic Organic Solvents (Liquids) or Hazardous Organic Solids.[2][3]

  • Critical Restriction: NEVER dispose of down the drain. NEVER mix with strong acids or oxidizing agents in the waste container.[3]

Chemical Profile & Structure-Activity Safety Assessment

To dispose of this chemical safely, you must understand its reactivity profile. This is not just "chemical waste"; it is a reactive system.[3]

FeatureStructural MoietySafety Implication
Basicity Primary Amine (

)
Corrosive (pH > 11). Reacts exothermically with acids.[1][2][3] Can cause severe eye damage and skin burns.[3][4][5]
Stability 1,2,3-Triazole RingThermally Stable. Unlike azides, the triazole ring is aromatic and stable.[2] However, as a nitrogen-rich compound, it generates

upon incineration, requiring specific facility scrubbers.[2]
Solubility Ethoxy Ether Linker (PEG-like)Water Soluble. This increases the risk of rapid environmental dispersion if spilled.[1][2][3] It readily penetrates skin/mucous membranes.[2][3]

The Self-Validating Segregation System

A "Self-Validating System" in waste management means the protocol prevents accidents by design, not just by rule.[2] We achieve this through strict chemical segregation logic.[2][3]

The Rule of Incompatibility:

  • Acids: Mixing this amine with acid waste (e.g., HCl,

    
    ) generates immediate heat (Heat of Neutralization).[2] In a closed waste carboy, this causes rapid pressurization and potential rupture.[2]
    
  • Oxidizers: Mixing amines with strong oxidizers (e.g., Peroxides, Nitric Acid) can lead to the formation of unstable N-oxides or ignition.[2]

  • Halogenated Solvents: While not explosive, mixing amines with halogenated waste (DCM, Chloroform) can lead to slow alkylation reactions or "hardening" of the waste, complicating incineration.[2]

Visualizing the Segregation Logic

SegregationLogic Substance 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine Decision Determine Physical State Substance->Decision LiquidStream LIQUID WASTE STREAM (Non-Halogenated Basic) Decision->LiquidStream If Solution SolidStream SOLID WASTE STREAM (Hazardous Organic Solid) Decision->SolidStream If Pure Solid/Residue AcidWaste Acid Waste (Do Not Mix) LiquidStream->AcidWaste EXOTHERMIC RISK OxidizerWaste Oxidizer Waste (Do Not Mix) LiquidStream->OxidizerWaste FIRE/EXPLOSION RISK Action1 Collect in HDPE/Glass Carboy Label: 'Basic Organic Waste' LiquidStream->Action1 Action2 Double Bag in Polyethylene Label: 'Toxic Solid' SolidStream->Action2

Figure 1: Decision tree for waste stream segregation.[2][3] Red dashed lines indicate forbidden interactions.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid or Residual Powder

Applicable for: Expired reagents, spill cleanup residues, or synthesis byproducts.[2]

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[2] Use a fume hood to avoid inhaling dust.[2]

  • Containerization:

    • Transfer the solid into a clear polyethylene bag or a wide-mouth HDPE jar.[1][2][3]

    • Do not use metal containers (amines can corrode certain metals over time).[2][3]

  • Labeling:

    • Affix a hazardous waste tag.[2][3][6]

    • Chemical Name: "2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine".[1][2][3]

    • Hazard Checkboxes: [x] Toxic [x] Corrosive (Basic).[1][2][3]

  • Storage: Place the container in the "Solid Hazardous Waste" bin.

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)

Applicable for: HPLC waste, mother liquors, or dissolved reagents.[2]

  • pH Check (The Causality Step):

    • Why? You must confirm the waste is not acidic before adding it to a basic/organic waste container to prevent geysering.[3]

    • Action: Dip a pH strip.[2][3] If pH < 7, neutralize slowly with a dilute base (e.g., Sodium Bicarbonate) until pH 7-9.[2]

  • Solvent Compatibility:

    • If dissolved in Water, Methanol, Ethanol, DMSO, or DMF : Dispose in Non-Halogenated Organic waste.[2]

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Organic waste (only if the amine concentration is <5%; otherwise, segregate as a specific "Halogenated Amine" stream to prevent polymerization).[3]

  • Transfer:

    • Use a funnel to pour into the waste carboy.[3]

    • Leave 10% headspace in the container for thermal expansion.[3]

    • Cap tightly immediately after use.[2][3]

Emergency Contingencies: Spills

Because this compound is an amine, it will smell and can cause respiratory irritation.[2][7]

  • Evacuate: Move personnel out of the immediate area if the spill is large (>100 mL).[3]

  • Ventilate: Open fume hoods fully.

  • Absorb:

    • Use Vermiculite or Dry Sand .[2][3]

    • Note: You may use paper towels for small drips, but treat the used towels as hazardous solid waste immediately.

  • Decontaminate:

    • Wipe the surface with a dilute acid solution (e.g., 1% Acetic Acid or Citric Acid) to neutralize the amine residue.[2]

    • Follow with a water rinse.[2][3][4][5][6][7][8][9]

References

  • PubChem. (n.d.).[2][3] 1H-1,2,3-Triazole Compound Summary. National Library of Medicine.[2][3] Retrieved from [Link][1][3]

  • Vanderbilt University Medical Center. (n.d.).[2][3] Laboratory Guide for Managing Chemical Waste. Retrieved from [Link][1][3]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine

[1] Core Directive & Hazard Logic Status: CORROSIVE / SEVERE IRRITANT (Inferred) Note: While specific toxicological data for this exact CAS may be limited in public repositories, the presence of a primary aliphatic amine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Core Directive & Hazard Logic

Status: CORROSIVE / SEVERE IRRITANT (Inferred) Note: While specific toxicological data for this exact CAS may be limited in public repositories, the presence of a primary aliphatic amine on a short polyethylene glycol (PEG) linker necessitates handling this substance as a Category 1B Skin Corrosive and Category 1 Serious Eye Damager until proven otherwise.

The "Why" Behind the Protocol (Structure-Activity Relationship)

To ensure safety, we analyze the molecule's functional groups rather than relying solely on generic safety data sheets.

  • Primary Amine (

    
    ):  This is the critical hazard. Short-chain aliphatic amines are strong bases (
    
    
    
    ). They rapidly saponify skin lipids and cause necrosis upon contact. They are also lachrymators (eye irritants).
  • 1,2,3-Triazole Ring: Generally chemically stable and non-explosive (unlike some other azoles), but adds nitrogen content, implying potential thermal sensitivity if heated under confinement.

  • Ethoxy Linker (PEG-like): Increases water solubility and skin permeability. This means the corrosive amine can penetrate the dermis faster than a simple hydrocarbon amine.

Personal Protective Equipment (PPE) Matrix

This system is designed to prevent immediate chemical burns and sensitization .

PPE CategoryRecommendationTechnical Rationale
Hand Protection Double Nitrile Gloves (Outer:

5 mil / 0.12 mm)(Inner: Standard 4 mil)
Low molecular weight amines can permeate thin nitrile. Double gloving creates a sacrificial barrier. Change immediately upon splash.[1][2]
Eye Protection Chemical Splash Goggles CRITICAL: Safety glasses are insufficient. Vapors or micro-droplets can bypass side shields, causing corneal opacity.
Respiratory Fume Hood (Face velocity 80-100 fpm)Primary control. If working outside a hood (e.g., weighing), use a half-face respirator with Multi-Gas/Vapor (Organic Vapor + Ammonia/Methylamine) cartridges.
Body Defense Lab Coat (100% Cotton or Nomex) + Chemical ApronSynthetic blends (polyester) can melt into skin if a reaction exotherms or if a fire occurs. A rubber/Tyvek apron is required for transfers >100mg.
The "Glove Check" Self-Validating System

Before handling the compound, perform this 10-second check:

  • Inflate: Blow air into the glove to check for pinholes.

  • Inspect: Look for discoloration (oxidation) on the fingertips.

  • Overlap: Ensure the glove cuff extends over the lab coat cuff, not under it.

Operational Workflow: From Storage to Synthesis[1]

Phase A: Storage & Stability[1][4]
  • Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Reasoning: Primary amines absorb atmospheric

    
     to form carbamates (white crust), deactivating the linker. The triazole ring is stable, but the amine is oxidation-prone.
    
  • Container: Amber glass vial with a PTFE-lined cap. Avoid metal spatulas if possible (use glass or PTFE) to prevent trace metal complexation with the triazole.

Phase B: Weighing & Solubilization

Risk: Static charge can cause the light powder/oil to "jump," creating aerosol exposure.

  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation (which ruins the amine).

  • Anti-Static: Use an ionizing gun or anti-static bar inside the balance draft shield.

  • Solvent Choice:

    • Recommended: DMSO, DMF, or Methanol.

    • Avoid: Acetone (reacts with primary amine to form imine).

    • Avoid: Halogenated solvents (DCM/Chloroform) for long-term storage (slow alkylation risk).

Phase C: Reaction Setup (Bioconjugation)

When coupling this linker to an NHS-ester or carboxylic acid:

  • Exotherm Warning: The neutralization of the amine (if using acid salts) or the coupling reaction can be exothermic.

  • Order of Addition: Add the amine solution to the activated ester solution dropwise, not the reverse. This controls the thermal profile.

Emergency Response Protocols

IncidentImmediate ActionMechanism of Action
Skin Contact Flush for 15 mins with water.[3][4][5] Do NOT use vinegar.Water dilutes the base and removes heat. Vinegar (acid) causes an exothermic neutralization reaction, worsening the burn.
Eye Contact Irrigate immediately (eyewash station). Hold eyelids open.Amines penetrate the cornea rapidly. Seconds matter to prevent permanent clouding.
Spill (< 5 mL) Absorb with vermiculite or sand .Do not use paper towels (combustible). Neutralize waste with dilute citric acid after absorption, not on the spill itself.

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the decision-making process for handling this specific amine-triazole linker.

SafeHandling Start Start: Handling 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine CheckState Physical State Check: Is it Solid or Viscous Oil? Start->CheckState Solid Solid/Powder CheckState->Solid Oil Viscous Liquid CheckState->Oil StaticRisk Risk: Aerosol/Dust Action: Use Static Gun + Fume Hood Solid->StaticRisk SplashRisk Risk: Direct Splash Action: Double Nitrile Gloves Oil->SplashRisk Solvent Solubilization Step (DMSO/DMF) StaticRisk->Solvent SplashRisk->Solvent Reaction Reaction Setup (Avoid Acetone/DCM) Solvent->Reaction Disposal Disposal: Segregate as Basic Organic Waste (NO Oxidizers) Reaction->Disposal

Caption: Operational workflow emphasizing hazard mitigation at specific physical states.

Waste Disposal & Deactivation

  • Segregation: Collect in a dedicated "Organic Base" waste stream.

  • Incompatibility: NEVER mix with:

    • Nitric Acid: Risk of violent reaction/explosion.

    • Active Esters (NHS/PFP): Unless intended, this will generate heat and polymerize.

  • Deactivation: If you have residual neat compound, dissolve in water and slowly neutralize with 1M HCl to pH 7 before adding to the organic waste container. This converts the volatile/corrosive free amine into a stable ammonium salt.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for PEG-Amine Derivatives. (General Amine Safety). [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.